6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQFUGFGHJSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439160 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-93-5 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system.[1] This core structure, an aza-analogue of isoindolin-1-one, has garnered significant attention in the field of medicinal chemistry. Isoindolin-1-one is a structural motif present in various natural and synthetic compounds with demonstrated anticancer properties.[2][3] Consequently, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of treatments for neurological disorders and various cancers.[1][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and burgeoning applications in drug discovery.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a dihydropyrrolone ring fused to a pyridine ring. This arrangement imparts a unique electronic and steric profile, making it an attractive starting point for chemical modifications to modulate its biological activity.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molar Mass | 134.14 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 200-205 °C | [1] |
| Boiling Point (Predicted) | 412.1 ± 34.0 °C | [1] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide. | [1] |
| pKa (Predicted) | 12.40 ± 0.20 | [1] |
Synthesis and Characterization: The Power of Multicomponent Reactions
The synthesis of the this compound core and its derivatives is efficiently achieved through multicomponent reactions (MCRs), which offer the advantage of high atom economy and the ability to generate chemical diversity in a single step.[5] The Ugi-Zhu three-component reaction (UZ-3CR) has emerged as a particularly powerful tool for constructing this heterocyclic system.[2][6]
The general Ugi-Zhu reaction involves the condensation of an aldehyde, an amine, and an isocyanide to form an α-acylamino amide intermediate, which can then undergo further transformations to yield the desired pyrrolo[3,4-b]pyridin-5-one scaffold.[2] This approach allows for the introduction of various substituents by simply changing the starting components, making it a versatile method for creating libraries of compounds for drug screening.
A common synthetic strategy involves a one-pot cascade process that couples the Ugi-3CR with an aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration.[3]
Illustrative Synthetic Workflow
Caption: Generalized workflow for the synthesis of the this compound core via the Ugi-Zhu reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the successful synthesis of the target molecule. For example, in derivatives, characteristic signals for the protons on the pyridine and pyrrole rings can be observed.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the lactam ring.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.[2]
Biological Activity and Therapeutic Applications
The this compound scaffold is a key building block for compounds with a range of biological activities. Its derivatives have shown promise in several therapeutic areas.
Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor
A significant area of research focuses on the development of derivatives of this compound as allosteric modulators of the M4 muscarinic acetylcholine receptor.[7] The M4 receptor is a G protein-coupled receptor predominantly expressed in the striatum and is involved in the regulation of neurotransmission.[8] Dysregulation of the M4 receptor has been implicated in neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[8][9]
Positive allosteric modulators (PAMs) of the M4 receptor do not activate the receptor directly but enhance its response to the endogenous ligand, acetylcholine.[10] This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to fewer side effects. The this compound core provides a template for designing potent and selective M4 PAMs.[7]
Caption: Mechanism of M4 receptor modulation by this compound derivatives acting as Positive Allosteric Modulators (PAMs).
Anticancer Potential
Given its structural similarity to the anticancer agent isoindolin-1-one, the this compound scaffold has been explored for its potential in oncology.[2][3] Studies on various derivatives have demonstrated cytotoxic activity against several human cancer cell lines, including cervical and breast cancer cells.[2][3]
The proposed mechanisms of action for these derivatives are varied and can depend on the specific substitutions on the core scaffold. Some derivatives have been shown to act as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway.[11] By inhibiting ATR, these compounds can enhance the efficacy of DNA-damaging chemotherapies and radiation. Other derivatives have been investigated as inhibitors of PI3Kα, a crucial enzyme in cell signaling pathways that promote tumor growth and survival.[12]
Safety and Handling
While comprehensive toxicity data for the parent compound is limited, safety data sheets for this compound and its dihydrochloride salt indicate that it should be handled with care. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[13]
Recommended Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Store in a cool, dry place in a tightly sealed container.
Future Directions
This compound represents a promising "privileged scaffold" in drug discovery. Future research will likely focus on:
-
Synthesis of Novel Derivatives: The versatility of the Ugi-Zhu reaction and other synthetic methods will continue to be exploited to create new libraries of compounds with diverse substitutions.
-
Elucidation of Mechanisms of Action: Further studies are needed to fully understand the specific molecular targets and signaling pathways modulated by different derivatives of this scaffold.
-
In Vivo Efficacy and Safety Profiling: Promising compounds will need to be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: The unique properties of this scaffold may lend themselves to the development of treatments for other diseases beyond neurological disorders and cancer.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Foreword
In the landscape of modern drug discovery, the meticulous characterization of heterocyclic scaffolds is a foundational pillar upon which successful therapeutic development is built. The compound 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a fused γ-lactam heterocycle, has emerged as a structure of significant interest. Its utility extends from being a versatile synthetic intermediate to the core of molecules targeting complex neurological and oncological pathways.[1][2] This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing a deep dive into the essential physicochemical properties that govern the behavior, stability, and therapeutic potential of this important scaffold. We will move beyond mere data reporting to explore the causality behind these properties and the experimental rationale for their determination, empowering scientists to leverage this molecule to its fullest potential.
Section 1: Molecular Identity and Structural Elucidation
The unambiguous identification of a compound is the first step in any rigorous scientific investigation. This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a γ-lactam ring.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 6,7-dihydropyrrolo[3,4-b]pyridin-5-one | [3] |
| CAS Number | 40107-93-5 | [3][4] |
| Molecular Formula | C₇H₆N₂O | [3][4] |
| Molecular Weight | 134.14 g/mol | [3][4] |
| Canonical SMILES | C1C2=C(C=CC=N2)C(=O)N1 | |
| InChI Key | IPMQFGHJSEI-UHFFFAOYSA-N | [3] |
1.1 Chemical Structure
The structural arrangement of atoms dictates the entirety of a molecule's chemical personality. The fusion of the electron-rich pyrrolidinone system with the electron-deficient pyridine ring creates a unique electronic landscape, influencing reactivity, intermolecular interactions, and ultimately, biological activity.
Caption: 2D structure of this compound.
1.2 Methodology for Structural Confirmation
While commercial suppliers provide this compound, confirming its identity and purity in-house is a critical step for ensuring data integrity in research. A combination of spectroscopic techniques provides a definitive structural fingerprint.
Expertise in Action: The "Why" Behind the Techniques
-
Nuclear Magnetic Resonance (NMR): This is the gold standard for elucidating the carbon-hydrogen framework. ¹H NMR tells us about the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.
-
Infrared (IR) Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups. For this molecule, we are particularly interested in the characteristic stretches of the amide (lactam) C=O and N-H bonds.
-
Mass Spectrometry (MS): This provides the most accurate measurement of the molecular weight and can reveal fragmentation patterns that further support the proposed structure.
Hypothetical Spectroscopic Data Interpretation:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons (δ 7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring would be expected. Their splitting patterns (doublets, triplets) would confirm their relative positions.
-
Methylene Protons (-CH₂-) (δ ~4.0-4.5 ppm): A singlet integrating to 2H would be expected for the CH₂ group in the lactam ring. Its chemical shift is influenced by the adjacent nitrogen and the fused aromatic system.
-
Amide Proton (-NH-) (δ >10 ppm): A broad singlet corresponding to the lactam N-H proton. Its broadness is due to quadrupole coupling and exchange with the solvent.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Carbonyl Carbon (C=O) (δ ~165-175 ppm): A signal in the downfield region, characteristic of an amide carbonyl.
-
Aromatic Carbons (δ 110-150 ppm): Five signals for the carbons of the pyridine ring and the fused carbons.
-
Methylene Carbon (-CH₂-) (δ ~40-50 ppm): One signal for the aliphatic carbon in the lactam ring.
-
-
IR Spectroscopy (KBr Pellet, cm⁻¹):
-
~3200-3300 cm⁻¹: A sharp to medium peak corresponding to the N-H stretch of the secondary amide.
-
~1680-1720 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O stretch in a five-membered lactam (γ-lactam).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: A prominent peak at m/z 135.05, corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₇H₇N₂O.
-
Section 2: Core Physicochemical Properties
The physicochemical properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. They govern everything from solubility and stability to membrane permeability and target binding.
Table 2: Key Physicochemical Properties
| Property | Value | Type | Source(s) |
| Physical Form | White crystalline solid | Experimental | [1] |
| Melting Point | 204 - 205 °C | Experimental | [1] |
| Boiling Point | 412.1 ± 34.0 °C | Predicted | [1] |
| Water Solubility | Insoluble at room temperature | Experimental | [1] |
| Organic Solvent Solubility | Soluble in ethanol, DMF | Experimental | [1] |
| Density | 1.286 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 12.40 ± 0.20 (acidic, N-H) | Predicted | [1] |
| LogP | -0.2 | Predicted | [5] |
| Polar Surface Area | 24.9 Ų | Predicted | [5] |
2.1 Implications for Drug Development
-
Solubility: The poor aqueous solubility is a significant hurdle for formulation and bioavailability.[1] This necessitates the use of co-solvents, pH adjustment, or formulation strategies like amorphous solid dispersions for in vitro assays and in vivo studies. Its solubility in organic solvents like dimethylformamide (DMF) makes it suitable for use in synthetic transformations.[1]
-
Lipophilicity (LogP): A predicted LogP of -0.2 suggests the molecule is relatively hydrophilic.[5] This property, combined with a low polar surface area (PSA), can be advantageous for crossing the blood-brain barrier, which is relevant given its role as a modulator of the M4 muscarinic receptor in the central nervous system.
-
pKa: The predicted acidic pKa of ~12.4 is for the lactam N-H proton.[1] This indicates it is a very weak acid and will be neutral at physiological pH. The pyridine nitrogen is a weak base, and its pKa would be significantly lower (typically ~5 for pyridine itself), meaning it would be partially protonated in the stomach but largely neutral in the intestine and blood.
2.2 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.[1][6]
Causality Behind the Protocol: The goal is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shaking provides the energy to overcome kinetic barriers to dissolution, and the extended incubation time allows the system to settle at its lowest energy state. Temperature control is critical as solubility is highly temperature-dependent.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 10 mg in 1 mL of buffer). The excess solid is crucial to ensure saturation is reached and maintained.
-
Solvent Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24-48 hours, to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[6]
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Shake-Flask Solubility Determination.
Section 3: Chemical Reactivity and Stability
Understanding a molecule's stability and reactivity is crucial for predicting its shelf-life, metabolic fate, and potential for derivatization.
3.1 Key Reactive Sites
The structure possesses several sites amenable to chemical modification:
-
Lactam N-H: The nitrogen atom can be deprotonated with a strong base and subsequently alkylated or acylated, a common strategy for modifying the scaffold's properties.
-
Pyridine Nitrogen: As a weak base, this nitrogen can be protonated or coordinated to Lewis acids. It directs electrophilic substitution on the pyridine ring.
-
Aromatic Ring: The pyridine ring can undergo nucleophilic aromatic substitution or be functionalized via metal-catalyzed cross-coupling reactions to introduce diversity.
This scaffold's true power lies in its use in multicomponent reactions (MCRs), such as the Ugi and Ugi-Zhu reactions, which allow for the rapid, one-pot synthesis of highly complex and diverse libraries of derivatives from this core structure.[2]
3.2 Chemical Stability Profile
The primary point of potential instability is the γ-lactam ring.
-
Hydrolytic Stability: Lactams are susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions, which cleaves the amide bond.[8][9] The reaction is typically slow at neutral pH and physiological temperatures but can be accelerated at pH extremes. This is a critical consideration for oral drug development, as the compound must survive the acidic environment of the stomach.
-
Oxidative Stability: The molecule does not contain easily oxidizable functional groups, suggesting good stability against oxidative degradation.
-
Photostability: Aromatic heterocyclic systems can sometimes be susceptible to photodegradation. As a standard practice in pre-formulation, the compound's stability under ICH-specified light conditions should be evaluated.
Trustworthiness through Self-Validation: Any stability study must include control samples stored under ideal conditions (e.g., -20°C, protected from light) and stress samples (e.g., high temperature, extreme pH). The degradation products should be characterized to understand the degradation pathway, which validates the stability-indicating nature of the analytical method used.
Section 4: Relevance and Application in Drug Discovery
The true value of this compound is realized in its application as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets.
4.1 Central Nervous System (CNS) Applications
The most prominent role of this scaffold is as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[6] M4 receptors are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. PAMs offer a more nuanced approach to receptor modulation than direct agonists, enhancing the effect of the endogenous ligand (acetylcholine) only when it is present, which can lead to a better safety profile. Several patents describe derivatives of this core structure for the potential treatment of such disorders.[10]
4.2 Oncology and Beyond
Researchers have successfully utilized this core to synthesize novel compounds with potent anticancer activity. By strategically adding substituents through multicomponent reactions, derivatives have been developed that show significant cytotoxicity against cervical and breast cancer cell lines.[2][11] Other related structures have been investigated as potent and selective ATR kinase inhibitors, a key target in the DNA damage response pathway in cancer cells.[12]
Caption: Role as a scaffold in generating therapeutic agents.
Conclusion
This compound is more than a simple chemical entity; it is a powerful platform for innovation in drug discovery. Its physicochemical profile—characterized by moderate lipophilicity, poor aqueous solubility, and a stable yet reactive lactam core—presents both challenges and opportunities. A thorough understanding of these properties, as outlined in this guide, is not merely an academic exercise. It is an essential prerequisite for any scientist aiming to rationally design and develop novel therapeutics based on this promising scaffold, enabling the translation of molecular potential into clinical reality.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 40107-93-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic Characterization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives: An In-Depth Technical Guide
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-5-one Core in Drug Discovery
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. Its rigid, bicyclic structure, incorporating a γ-lactam fused to a pyridine ring, serves as a versatile template for the design of potent and selective therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, including their roles as inhibitors of crucial enzymes such as dipeptidyl peptidase-4 (DPP-4) and Ataxia telangiectasia and Rad3-related (ATR) kinase, highlighting their potential in the treatment of metabolic disorders and cancer, respectively[1][2].
The journey from a promising molecular design to a viable drug candidate is paved with rigorous chemical synthesis and, critically, comprehensive structural characterization. For researchers and drug development professionals, an unambiguous confirmation of the molecular structure and purity of these derivatives is paramount. This guide provides an in-depth exploration of the key spectroscopic techniques employed to elucidate the structure of this compound derivatives, offering insights into the causal relationships between molecular features and their spectral signatures.
The Synthetic Blueprint: A Gateway to Structural Diversity
The power of the this compound core lies in its accessibility through versatile synthetic routes, most notably multicomponent reactions (MCRs). The Ugi three-component reaction (Ugi-3CR) followed by a cascade of intramolecular reactions represents an efficient and elegant strategy for the one-pot synthesis of this scaffold[1]. This approach allows for the introduction of diverse substituents, enabling the systematic exploration of the structure-activity relationship (SAR).
A general synthetic pathway often involves the reaction of an aldehyde, an amine, and an isocyanide, followed by an intramolecular aza-Diels-Alder reaction and subsequent transformations to yield the desired pyrrolo[3,4-b]pyridin-5-one core.[1][3] The choice of starting materials directly dictates the substitution pattern on the final molecule, making this a highly modular synthetic strategy.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Pyrrolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is paramount. The pyrrolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Its unique electronic properties and three-dimensional architecture make it an attractive starting point for the design of potent and selective modulators of various biological processes. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the pyrrolo[3,4-b]pyridine scaffold, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a comprehensive resource for harnessing the power of this remarkable heterocyclic system.
The Architectural Advantage: Structural Features of Pyrrolo[3,4-b]pyridine
The pyrrolo[3,4-b]pyridine scaffold is an isomeric form of azaindole, characterized by the fusion of a pyrrole ring to a pyridine ring. This fusion imparts a rigid, planar structure with a distinct distribution of electron density, creating a platform for the strategic placement of functional groups to interact with specific biological targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H group of the pyrrole ring can serve as a hydrogen bond donor. This dual hydrogen bonding capability, coupled with the aromatic nature of the bicyclic system, allows for a multitude of potential interactions with protein active sites.
Caption: General structure of the pyrrolo[3,4-b]pyridine scaffold.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
The pyrrolo[3,4-b]pyridine scaffold has demonstrated significant promise as a source of novel anticancer agents, acting through diverse mechanisms of action. This versatility underscores the scaffold's potential in addressing the complexity of cancer biology.
Kinase Inhibition: Targeting Dysregulated Signaling Cascades
A primary mechanism through which pyrrolo[3,4-b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that govern cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[3]
Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase, which is over-expressed in various cancers including ovarian, prostate, and breast cancer.[4] One study identified a compound, 1r , that was a more potent and selective FMS kinase inhibitor than the lead compound, with IC50 values ranging from 0.15 to 1.78 µM against various cancer cell lines.[4] This highlights the potential for developing highly selective kinase inhibitors based on the broader pyrrolopyridine framework.
Furthermore, a novel pyrrolo[2,3-b]pyridine derivative, S01 , was designed as a potent glycogen synthase kinase 3β (GSK-3β) inhibitor for Alzheimer's disease, but its potent kinase inhibition (IC50 of 0.35 ± 0.06 nM) suggests potential applications in cancer, where GSK-3β is also implicated.[5]
Table 1: Anticancer Activity of Representative Pyrrolopyridine Derivatives
| Compound ID | Scaffold Type | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1f | Pyrrolo[3,4-b]pyridin-5-one | Not specified | MDA-MB-231 (Breast) | >6.25 | [6] |
| 1h | Pyrrolo[3,4-b]pyridin-5-one | Tubulin Polymerization | SiHa, HeLa, CaSki (Cervical) | Viability decrease at >50 µM | [7] |
| 1k | Pyrrolo[3,4-b]pyridin-5-one | Tubulin Polymerization | SiHa, HeLa, CaSki (Cervical) | Viability decrease at >50 µM | [7] |
| 1l | Pyrrolo[3,4-b]pyridin-5-one | Tubulin Polymerization | HeLa (Cervical) | Viability decrease at 50 µM | [7] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [8][9] |
| 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase | Ovarian, Prostate, Breast | 0.15 - 1.78 | [4][10] |
| S01 | Pyrrolo[2,3-b]pyridine | GSK-3β | SH-SY5Y (Neuroblastoma) | 0.00035 | [5] |
| 22 | 1H-Pyrrolo[2,3-b]pyridine | CDK8 | Colorectal Cancer | 0.0486 | [11] |
Disruption of Microtubule Dynamics: A Classic Anticancer Strategy
Another well-established mechanism of action for pyrrolo[3,4-b]pyridine derivatives is the inhibition of tubulin polymerization.[12] Microtubules are critical components of the cytoskeleton and are essential for cell division.[13] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.[8][9]
Several studies have reported the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones and their evaluation against cervical cancer cell lines (SiHa, HeLa, and CaSki).[7] Compounds 1h , 1k , and 1l from one study demonstrated significant cytotoxicity, with in silico docking studies suggesting that they bind to αβ-tubulin.[7] Similarly, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, with compound 10t showing potent inhibition of tubulin polymerization and strong antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values ranging from 0.12 to 0.21 µM.[8][9]
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by pyrrolo[3,4-b]pyridine derivatives.
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
While the primary focus of research on the pyrrolo[3,4-b]pyridine scaffold has been on its anticancer properties, emerging evidence suggests its potential in the realm of neuroprotection. Neuroinflammation is a key factor in the development of neurodegenerative diseases like Alzheimer's disease.[10][14]
A study on newly synthesized pyrrolo[3,4-d]pyridazinone derivatives, which are structurally related to the pyrrolo[3,4-b]pyridine core, demonstrated significant neuroprotective effects in a lipopolysaccharide (LPS)-induced neuroinflammation model.[10][14] These compounds, acting as selective cyclooxygenase-2 (COX-2) inhibitors, reduced the levels of reactive oxygen species and DNA damage, and improved neuronal features such as neurite length and outgrowth.[10][14] Another study on pyrrole-containing azomethine compounds also showed promising neuroprotective and antioxidant properties in in vitro models of neurotoxicity.[15] These findings suggest that the pyrrolopyridine scaffold could be a valuable starting point for the development of novel therapeutics for neurodegenerative disorders.
Antimicrobial and Antiviral Activities: Expanding the Therapeutic Horizon
The biological activity of the pyrrolopyridine scaffold extends beyond cancer and neuroprotection, with several studies reporting promising antimicrobial and antiviral properties.
Antibacterial Activity
Polysubstituted pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[16] In one study, compounds 4j and 4l were identified as the most potent, exhibiting bactericidal activities against E. coli with Minimum Inhibitory Concentration (MIC) values of 62.5 µg/mL and 125.0 µg/mL, respectively.[16] Other studies on related pyrrole derivatives have also shown potent antibacterial activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis.[17]
Table 2: Antimicrobial Activity of Representative Pyrrolopyridine Derivatives
| Compound ID | Scaffold Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4j | Pyrrolo[3,4-b]pyridine | E. coli | 62.5 | [16] |
| 4l | Pyrrolo[3,4-b]pyridine | E. coli | 125.0 | [16] |
| 5 | Pyrrolo[3,2-b]pyridine | E. coli | 1.2 | [18] |
| 6 | Pyrrolo[3,2-b]pyridine | E. coli | 1.8 | [18] |
| 7b | Pyrazolo[3,4-b]pyridine | Fusarium oxysporum | 0.98 | [1] |
Antiviral Activity
The pyrrolopyridine scaffold has also been investigated for its antiviral potential.[3] A review of pyrrolo[3,4-c]pyridine derivatives highlighted their activity against HIV-1 and Respiratory Syncytial Virus (RSV).[12][14] More recently, pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 Mac1 protein, which is essential for viral replication.[2] While these studies focus on isomers of the pyrrolo[3,4-b]pyridine core, they underscore the broad antiviral potential of the larger pyrrolopyridine family.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development of pyrrolo[3,4-b]pyridine-based compounds, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Three-Component Reaction
This protocol describes a one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones using a microwave-assisted Ugi-Zhu three-component reaction coupled with a cascade process.[13][19]
Materials:
-
Appropriate aldehyde (1.0 equiv.)
-
Amine (1.0 equiv.)
-
Isocyanide (1.2 equiv.)
-
Maleic anhydride (1.4 equiv.)
-
Ytterbium(III) triflate (0.03 equiv.)
-
Toluene
-
CEM Discover microwave reactor
Procedure:
-
In a 10 mL sealed CEM Discover microwave reaction tube, dissolve the aldehyde (1.0 equiv.) and amine (0.1 mmol, 1.0 equiv.) in toluene (1.0 mL).
-
Stir the mixture and heat using microwave irradiation (65 °C, 100 W) for 5 minutes.
-
Add ytterbium(III) triflate (0.03 equiv.) to the reaction mixture.
-
Continue stirring and heating under microwave irradiation (65 °C, 100 W) for another 5 minutes.
-
Add the corresponding isocyanide (1.2 equiv.) to the mixture.
-
Stir and heat the new mixture using microwave irradiation (70 °C, 150 W) for 15 minutes.
-
Finally, add maleic anhydride (1.4 equiv.) and continue the reaction under the same conditions for an additional 15 minutes.
-
After completion of the reaction, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system.
Caption: Workflow for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][20]
Materials:
-
Cancer cell line of interest
-
Pyrrolo[3,4-b]pyridine derivative (test compound)
-
Complete cell culture medium
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value of the test compound.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of a test compound on the polymerization of tubulin into microtubules in real-time.[6]
Materials:
-
Purified tubulin (≥99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound and control compounds (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a polymerization inhibitor)
-
Black, 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a 10x working solution of the test compound and control compounds in General Tubulin Buffer.
-
On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2-4 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter dye in General Tubulin Buffer.
-
Pre-warm the 96-well plate and the plate reader to 37°C.
-
Add 5 µL of the 10x compound solutions to the appropriate wells of the pre-warmed plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every 60 seconds for 60-90 minutes at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. Analyze the data to determine the effect of the test compound on the rate and extent of tubulin polymerization.
Conclusion and Future Directions
The pyrrolo[3,4-b]pyridine scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. Its demonstrated efficacy in a range of biological activities, particularly in the realm of oncology, highlights its potential to yield new drug candidates. The multifaceted mechanisms of action, including kinase inhibition and disruption of microtubule dynamics, offer multiple avenues for therapeutic intervention.
Future research should focus on expanding the structure-activity relationship studies to further optimize the potency and selectivity of pyrrolo[3,4-b]pyridine derivatives. The exploration of this scaffold for neuroprotective, antiviral, and antimicrobial applications is still in its early stages and warrants further investigation. The development of more efficient and diverse synthetic methodologies will also be crucial for generating novel analogs with improved pharmacological profiles. With a solid foundation of chemical synthesis and biological evaluation, the pyrrolo[3,4-b]pyridine scaffold is poised to make a significant impact on the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic heteroaromatic scaffold, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, identified by the Chemical Abstracts Service (CAS) number 40107-93-5 , has emerged as a structure of significant interest in medicinal chemistry.[1] Its unique electronic and steric properties have positioned it as a versatile core for the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its burgeoning applications in neuropharmacology and oncology. We will delve into its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor and explore the anticancer potential of its derivatives, supported by detailed experimental protocols, structure-activity relationship analyses, and a thorough review of the current literature.
Core Compound Identity and Physicochemical Properties
This compound is a solid, typically appearing as a white crystalline powder, with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1][2]
| Property | Value | Source |
| CAS Number | 40107-93-5 | [1] |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Physical Form | Solid | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | IPMQFUGFGHJSEI-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, room temperature | [1] |
While detailed experimental data for the parent compound is not extensively published, its derivatives have been well-characterized. The core structure's reactivity allows for functionalization, leading to a diverse range of molecules with tailored biological activities.
Synthesis of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The synthesis of the this compound core and its derivatives is most effectively achieved through multicomponent reactions (MCRs), which offer high atom economy and molecular diversity in a single step. The Ugi and Ugi-Zhu reactions are particularly prominent in this context.
General Synthetic Strategy: Ugi-Zhu Three-Component Reaction (UZ-3CR)
A powerful one-pot method involves an Ugi-Zhu three-component reaction coupled with a cascade process of N-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration. This approach allows for the efficient assembly of the complex heterocyclic system.[2][3]
Caption: Ugi-Zhu reaction workflow for pyrrolo[3,4-b]pyridin-5-one synthesis.
Detailed Experimental Protocol for a Polysubstituted Derivative
The following is a representative protocol for the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, adapted from published procedures.[4]
Synthesis of 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-(3-morpholinopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
-
Imine Formation: In a sealed microwave reaction tube (10 mL), combine the corresponding aldehyde (1.0 equiv.) and amine (0.1 mmol, 1.0 equiv.) in benzene (1.0 mL).
-
Stir and heat the mixture using microwave irradiation (65 °C, 100 W) for 5 minutes.
-
Lewis Acid Addition: Add scandium (III) triflate (0.03 equiv.) to the mixture.
-
Continue stirring and heating under microwave irradiation (65 °C, 100 W) for another 5 minutes.
-
Isocyanide Addition: Add the corresponding isocyanide (1.2 equiv.) to the reaction mixture.
-
Stir and heat the new mixture using microwave irradiation (80 °C, 100 W) for 15 minutes.
-
Diels-Alder and Cascade: Add maleic anhydride (1.4 equiv.) to the mixture.
-
Finally, stir and heat the reaction mixture using microwave irradiation (80 °C, 100 W) for 15 minutes.
-
Work-up and Purification:
-
Remove the solvent under vacuum.
-
Extract the crude product with dichloromethane (3 x 25.0 mL) and aqueous Na₂CO₃ (3 x 25 mL), followed by a brine wash (3 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by silica-gel column chromatography followed by preparative TLC using a mixture of hexanes and ethyl acetate (1:1 v/v) as the mobile phase to isolate the final product.
-
Biological Activity and Therapeutic Potential
The this compound scaffold has demonstrated significant potential in two primary therapeutic areas: neuropharmacology and oncology.
Allosteric Modulation of the M4 Muscarinic Acetylcholine Receptor
Derivatives of this compound have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor.[5] This receptor is predominantly expressed in the striatum and is implicated in the pathophysiology of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[5]
Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, without directly activating the receptor. This can lead to a more nuanced and potentially safer pharmacological profile compared to orthosteric agonists.[3] Studies have shown that selective activation of M4 receptors can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting antipsychotic-like effects.[3][6]
Downstream Signaling of the M4 Receptor:
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA), ultimately influencing neuronal excitability.
Caption: M4 receptor signaling pathway modulated by a PAM.
Anticancer Activity
A growing body of evidence highlights the anticancer potential of polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[2][4][8] These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines.
Mechanism of Action:
In silico and in vitro studies suggest that the anticancer activity of these compounds may be attributed to their interaction with αβ-tubulin, a key component of the cellular cytoskeleton involved in mitosis.[4][8] By binding to tubulin, these molecules can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The hydrophobic and aromatic moieties of the pyrrolo[3,4-b]pyridin-5-one derivatives appear to play a crucial role in their binding to the αβ-tubulin target.[4][8]
In Vitro Cytotoxicity Data:
The following table summarizes the cytotoxic activity of representative pyrrolo[3,4-b]pyridin-5-one derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 1f | MDA-MB-231 (Breast) | > 6.25 | [2] |
| 1f | MCF-7 (Breast) | > 50 | [2] |
| 1h | SiHa (Cervical) | > 50 | [4] |
| 1h | HeLa (Cervical) | > 50 | [4] |
| 1h | CaSki (Cervical) | 40.57 ± 4.54 | [4] |
| 1k | SiHa (Cervical) | 22.7 ± 2.6 | [4] |
| 1k | HeLa (Cervical) | 24.9 ± 3.38 | [4] |
| 1k | CaSki (Cervical) | 16.2 ± 1.7 | [4] |
| 1l | SiHa (Cervical) | 16.8 ± 0.67 | [4] |
| 1l | HeLa (Cervical) | 18.8 ± 1.03 | [4] |
| 1l | CaSki (Cervical) | 13.3 ± 0.66 | [4] |
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for both M4 receptor modulation and anticancer activity.
SAR for Anticancer Activity
For anticancer activity, particularly against cervical cancer cell lines, the nature of the substituents at various positions of the pyrrolo[3,4-b]pyridin-5-one core significantly influences cytotoxicity.[4]
-
Hydrophobic and Aromatic Groups: The presence of hydrophobic and aromatic moieties is critical for strong interactions with the αβ-tubulin target.[4][8]
-
Six-Membered Rings: Quantitative structure-activity relationship (QSAR) studies have revealed that six-membered rings are significant molecular frameworks for cytotoxic activity.[8]
-
Specific Substituents: A direct comparison of compounds 1h , 1k , and 1l shows that subtle changes in the substituents can lead to notable differences in activity against different cell lines, highlighting the complexity of the SAR.[4]
References
- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20190062331A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[3,4-b]pyridin-5-ones: A Versatile Scaffold for Novel Therapeutics
A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The pyrrolo[3,4-b]pyridin-5-one core, an aza-analogue of isoindolin-1-one, has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and therapeutic potential of this versatile heterocyclic system. We will delve into the causality behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the efficacy of these compounds across various therapeutic areas, including oncology, metabolic disorders, and neurology.
Synthetic Strategies: Mastering the Assembly of the Pyrrolo[3,4-b]pyridin-5-one Core
The efficient construction of the pyrrolo[3,4-b]pyridin-5-one scaffold is paramount to exploring its therapeutic potential. Multicomponent reactions (MCRs) have proven to be a particularly powerful tool for this purpose, offering high atom economy and the ability to generate diverse libraries of compounds from simple starting materials.[1] The Ugi-Zhu three-component reaction (UZ-3CR) is a cornerstone of this approach.[2]
The Ugi-Zhu Three-Component Reaction: A Gateway to Complexity
The UZ-3CR is an elegant variation of the Ugi reaction that involves the condensation of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate. This intermediate is then poised for a subsequent cascade reaction with a dienophile, such as maleic anhydride, to construct the pyrrolo[3,4-b]pyridin-5-one core. The cascade process typically involves an aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration.[2]
Experimental Protocol: One-Pot Synthesis of a Polysubstituted Pyrrolo[3,4-b]pyridin-5-one [3]
This protocol details the synthesis of 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a representative example of the Ugi-Zhu/cascade strategy.
Materials:
-
2-Thiophenecarboxaldehyde
-
2-Thiophenemethylamine
-
2-Isocyano-1-morpholino-3-phenylpropan-1-one
-
Maleic anhydride
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Toluene, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reaction tube, add 2-thiophenecarboxaldehyde (83 µL, 0.883 mmol) and 2-thiophenemethylamine (92 µL, 0.883 mmol) in toluene (1.0 mL).
-
Stir the mixture and heat using microwave irradiation at 65 °C (100 W) for 5 minutes.
-
Add ytterbium(III) triflate (16 mg, 0.026 mmol) and continue stirring and heating at 65 °C (100 W) for an additional 5 minutes.
-
Add 2-isocyano-1-morpholino-3-phenylpropan-1-one (260 mg, 1.060 mmol) and heat the mixture at 70 °C (150 W) for 15 minutes.
-
Add maleic anhydride (121 mg, 1.240 mmol) and continue heating at 80 °C (150 W) for 15 minutes.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the crude product with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous Na₂CO₃ (3 x 25 mL) and then with brine (3 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Diagram: Ugi-Zhu/Cascade Synthesis Workflow
Caption: Ugi-Zhu/cascade synthesis workflow.
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The pyrrolo[3,4-b]pyridin-5-one scaffold has been investigated for a range of therapeutic applications, with the most promising results seen in oncology, metabolic diseases, and neurological disorders.
Anticancer Activity: Targeting Microtubule Dynamics
Several studies have demonstrated the cytotoxic effects of polysubstituted pyrrolo[3,4-b]pyridin-5-ones against various cancer cell lines, including cervical (SiHa, HeLa, CaSki) and breast (MDA-MB-231, MCF-7) cancer cells.[4][5]
Mechanism of Action: The primary mechanism of anticancer activity for many of these compounds appears to be the disruption of microtubule dynamics through interaction with αβ-tubulin.[4] Molecular docking studies have shown that these compounds can bind to the paclitaxel binding site on β-tubulin, with strong hydrophobic interactions playing a key role in this binding.[6] This interference with microtubule function leads to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR): A quantitative structure-activity relationship (QSAR) study has revealed that the presence of six-membered rings within the substituents is a significant molecular framework for cytotoxic activity.[6] Furthermore, the nature and position of substituents on the pyrrolo[3,4-b]pyridin-5-one core have a profound impact on activity. For example, in a series of compounds tested against breast cancer cell lines, a derivative containing a sulfur atom exhibited the highest biological activity in triple-negative breast cancer (TNBC) MDA-MB-231 cells.[7] This highlights the importance of substituent-driven modulation of the compound's physicochemical properties for optimal target engagement.
Data Presentation: Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-ones in Breast Cancer Cell Lines [5]
| Compound ID | Substituents | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1f | R¹ = 4-chlorophenyl, R² = benzyl, R³ = morpholino | 6.25 | > 200 |
| 1d | R¹ = phenyl, R² = benzyl, R³ = morpholino | 25 | > 200 |
| 1i | R¹ = 4-methoxyphenyl, R² = benzyl, R³ = morpholino | 12.5 | > 200 |
Antidiabetic Potential: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Pyrrolo[3,4-b]pyridin-5-ones have been identified as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[8] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in stimulating insulin secretion and suppressing glucagon release.[9]
Mechanism of Action: By inhibiting DPP-4, pyrrolo[3,4-b]pyridin-5-one derivatives can increase the levels of active GLP-1, leading to improved glycemic control. While specific IC₅₀ values for pyrrolo[3,4-b]pyridin-5-one-based DPP-4 inhibitors are not extensively reported in the public domain, the scaffold's potential is underscored by the activity of related heterocyclic compounds. For instance, some novel thiosemicarbazones have shown DPP-4 inhibition with IC₅₀ values in the nanomolar range.[9]
Diagram: DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of DPP-4 inhibition.
Neurological Applications: Modulation of the M4 Muscarinic Acetylcholine Receptor
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor, is a promising target for the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[10][11] Certain 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives have been identified as allosteric modulators of the M4 receptor.[10]
Mechanism of Action: These compounds act as positive allosteric modulators (PAMs), meaning they do not directly activate the receptor but enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine.[12] M4 receptor activation is negatively coupled to adenylyl cyclase, leading to a decrease in cAMP levels. By potentiating the effect of acetylcholine, these PAMs can help to normalize cholinergic neurotransmission, which is often dysregulated in neurological disorders. While specific EC₅₀ values for pyrrolo[3,4-b]pyridin-5-one-based M4 PAMs are proprietary, a patent from Acadia Pharmaceuticals mentions an exemplified compound with an EC₅₀ of 9 nM.[7]
Screening and Validation: A Workflow for Discovery
The identification of potent and selective pyrrolo[3,4-b]pyridin-5-one-based drug candidates requires a robust screening workflow.
Experimental Protocol: High-Throughput Screening for DPP-4 Inhibitors [1]
This protocol outlines a fluorescence-based high-throughput screening (HTS) assay for identifying DPP-4 inhibitors.
Materials:
-
Human recombinant DPP-4 or human plasma as an enzyme source
-
Fluorescent substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
Test compounds (pyrrolo[3,4-b]pyridin-5-one library)
-
Positive control inhibitor (e.g., sitagliptin)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 384-well plate, add the DPP-4 enzyme to each well.
-
Add the test compounds and controls to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at 37 °C for a specified time.
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition for each compound and determine the IC₅₀ values for the active compounds.
Diagram: Drug Discovery Workflow
Caption: A typical drug discovery workflow.
Conclusion and Future Directions
The pyrrolo[3,4-b]pyridin-5-one scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with its diverse range of biological activities, makes it an attractive target for medicinal chemists. Future research should focus on expanding the structure-activity relationship knowledge base for different therapeutic targets, optimizing the pharmacokinetic properties of lead compounds, and further elucidating the precise molecular mechanisms of action. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a variety of diseases.
References
- 1. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic M4 receptor positive allosteric modulators reported in Acadia Pharmaceuticals patent | BioWorld [bioworld.com]
- 8. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 11. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
in silico modeling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interactions
An In-Depth Technical Guide to the In Silico Modeling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Interactions
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of proteins, including kinases and G-protein coupled receptors.[1][2][3] Understanding the atomic-level interactions between derivatives of this scaffold and their biological targets is paramount for rational drug design and lead optimization. In silico modeling has emerged as an indispensable tool, offering a powerful lens to predict, rationalize, and refine these molecular interactions, thereby accelerating the drug discovery pipeline.[4] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to effectively model the interactions of this important chemical series. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative literature, moving from foundational data preparation to advanced simulation techniques.
Introduction: The Rationale for Modeling Pyrrolo[3,4-b]pyridin-5-ones
The journey of a drug from concept to clinic is a complex, multi-year endeavor. Computational methods, or in silico modeling, dramatically reduce the time and cost by enabling the rapid screening of vast chemical libraries and providing deep mechanistic insights that are often difficult to obtain through experimental methods alone.[5][6]
The pyrrolo[3,4-b]pyridin-5-one core is of significant interest due to its synthetic tractability and its presence in potent inhibitors of key disease targets, such as Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical protein in the DNA damage response pathway.[2] By simulating the "handshake" between this ligand scaffold and its target protein, we can answer critical questions:
-
Binding Affinity: How tightly does the molecule bind?
-
Binding Pose: What is the precise 3D orientation of the molecule in the protein's active site?[7]
-
Interaction Fingerprint: Which specific amino acid residues are key to the interaction?
-
Dynamic Stability: How stable is the ligand-protein complex over time?[8]
This guide will navigate the primary computational methodologies used to answer these questions: molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling.
Foundational Stage: Data Curation and System Preparation
The axiom "garbage in, garbage out" is especially true for computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structural data.[4]
Ligand and Protein Structure Acquisition
A crucial first step is the meticulous collection of high-quality 3D structural data for both the ligand (a this compound derivative) and the target protein.[4]
-
Ligand Structure: The 3D coordinates of the small molecule can be obtained from databases like PubChem .[9] It is critical to ensure the correct protonation state and tautomeric form at physiological pH (typically ~7.4), as this significantly impacts the hydrogen bonding patterns that govern molecular recognition.
-
Protein Structure: Experimentally determined protein structures are predominantly sourced from the RCSB Protein Data Bank (PDB) .[7] When selecting a PDB entry, several factors must be critically evaluated:
-
Resolution: Higher resolution (lower Å value) structures provide more accurate atomic positions.
-
Completeness: The structure should be checked for missing residues or loops, which may need to be modeled.
-
Bound Ligands: Structures co-crystallized with a ligand similar to the query molecule are often the best starting points for defining the binding site.
-
Step-by-Step Protocol: System Preparation
This protocol outlines the essential preparatory steps for both the protein and the ligand before initiating advanced simulations. The causality behind each step is to refine the raw structural data into a chemically accurate and computationally ready state.
-
Protein Preparation:
-
Objective: To correct structural artifacts from the crystallographic data and assign correct chemical properties.
-
Step 1: Remove Non-Essential Molecules: Delete water molecules, ions, and co-solvents from the PDB file unless they are known to be critical for binding.[7] Retaining specific, structurally important water molecules can be crucial, especially those that bridge interactions between the ligand and receptor.[10]
-
Step 2: Add Hydrogens: PDB files often lack explicit hydrogen atoms. Add hydrogens according to the appropriate protonation states of amino acid residues at a defined pH.
-
Step 3: Assign Atomic Charges: Assign partial charges to each atom using a standard force field (e.g., AMBER, CHARMM). This is vital for accurately calculating electrostatic interactions.
-
Step 4: Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unnatural geometries.
-
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
-
Step 1: Generate 3D Coordinates: If starting from a 2D structure, use a tool to generate a reasonable 3D conformation.
-
Step 2: Assign Atom Types and Bond Orders: Ensure all atoms and bonds are correctly defined.
-
Step 3: Ligand Energy Minimization: Minimize the ligand's energy to find a stable, low-energy conformation.
-
Step 4: Generate PDBQT file (for AutoDock): Convert the prepared ligand file into the PDBQT format, which includes atomic charges, atom types, and torsional tree information.[9]
-
Core Methodology I: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] It is a computationally efficient method used extensively in virtual screening to identify potential hits from large compound libraries.[5][6]
The Docking Workflow
The process involves two main components: a search algorithm to explore the conformational space of the ligand within the binding site, and a scoring function to estimate the binding affinity for each pose.[11]
Caption: A streamlined workflow for a typical molecular docking experiment.
Step-by-Step Protocol: Docking with AutoDock Vina
This protocol provides a practical workflow using the widely adopted AutoDock Tools and AutoDock Vina software.[7]
-
Prepare Input Files: Ensure both the protein and the ligand are in the .pdbqt format as described in the preparation stage.
-
Define the Search Space (Grid Box):
-
Objective: To specify the physical volume within the protein where the docking algorithm will search for binding poses.
-
Causality: A well-defined grid box, typically centered on a known active site, focuses the computational effort, increasing efficiency and accuracy. A box that is too large wastes resources, while one that is too small may miss the true binding pose.[12]
-
Action: In AutoDock Tools, identify the active site residues and define the center and dimensions (in x, y, z) of a grid box that encompasses this entire site with a small buffer (~4-6 Å).[12]
-
-
Create the Configuration File:
-
Objective: To provide the docking program with all necessary input parameters.
-
Action: Create a text file (conf.txt) specifying the paths to the receptor and ligand files, and the center and size coordinates of the grid box.
-
-
Run the Docking Simulation:
-
Objective: To execute the docking calculation.
-
Action: Run AutoDock Vina from the command line, referencing the configuration file.
-
-
Analyze the Results:
-
Objective: To interpret the output and identify the most plausible binding mode.
-
Action: The output file (results.pdbqt) will contain multiple binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).[13] The log file contains the binding affinity for each pose. Lower energy values indicate stronger predicted binding.[7]
-
Validation: The top-ranked pose should be visually inspected using a molecular viewer like PyMOL or Chimera. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
-
Data Presentation: Docking Results
Quantitative results from docking multiple this compound derivatives can be summarized for comparison.
| Compound ID | R-Group Substitution | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) |
| Scaffold-01 | -H | -7.8 | ASP145, LYS33 |
| Scaffold-02 | -p-Cl-Phenyl | -8.9 | ASP145, LYS33, SER144 |
| Scaffold-03 | -m-OCH3-Phenyl | -8.5 | ASP145, LYS33, GLN85 |
| Scaffold-04 | -Morpholino | -9.2 | ASP145, GLU81 |
Core Methodology II: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time.[8][14] This is crucial for assessing the stability of the docked pose and understanding how protein flexibility influences binding.[14]
The MD Simulation Workflow
An MD simulation is a multi-stage process that prepares the system, equilibrates it to realistic conditions, and then runs a production simulation for data collection.[15]
Caption: The sequential stages of a molecular dynamics simulation.
Step-by-Step Protocol: Protein-Ligand Simulation with GROMACS
This protocol outlines a typical workflow using GROMACS, a widely used, high-performance MD engine.[16][17]
-
System Preparation:
-
Objective: To build a complete simulation system including the complex, solvent, and ions.
-
Step 1: Generate Ligand Topology: The standard protein force fields do not contain parameters for drug-like molecules. A topology for the pyrrolo[3,4-b]pyridin-5-one derivative must be generated using a server like CGenFF or the antechamber suite.[15]
-
Step 2: Merge Protein and Ligand: Combine the coordinate files of the protein and the top-ranked ligand pose from docking.
-
Step 3: Create System Topology: Edit the main topology file (topol.top) to include both the protein and ligand force field parameters.[15]
-
Step 4: Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Step 5: Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's total charge and mimic a physiological salt concentration.[18]
-
-
Energy Minimization and Equilibration:
-
Objective: To relax the system and bring it to the desired temperature and pressure before data collection. This is a self-validating process to ensure simulation stability.
-
Step 1: Energy Minimization: Run a steep descent energy minimization to remove bad atomic contacts.
-
Step 2: NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[18]
-
Step 3: NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct solvent density.[18]
-
-
Production MD:
-
Objective: To run the simulation without restraints and collect trajectory data for analysis.
-
Action: Run the simulation for a desired length of time (e.g., 100 ns). Save the coordinates at regular intervals.
-
-
Trajectory Analysis:
-
Objective: To extract meaningful biophysical insights from the simulation data.
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable, converging RMSD indicates a well-equilibrated system.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and other interactions identified during docking.
-
Core Methodology III: Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[19] Modeling these features provides a powerful tool for virtual screening and understanding structure-activity relationships (SAR).[20]
Approaches to Pharmacophore Modeling
There are two primary methods for generating a pharmacophore model:[19][20]
-
Ligand-Based: Used when the 3D structure of the target is unknown. The model is derived by superimposing a set of known active molecules and identifying common chemical features.
-
Structure-Based: Used when a high-quality protein-ligand complex structure is available (from docking or crystallography). The model is created by identifying the key interaction points between the ligand and the protein's active site.[21]
Given a docked pose of a this compound derivative, a structure-based approach is ideal. The key interactions (H-bonds with ASP145, hydrophobic contact with a phenyl ring, etc.) can be translated into pharmacophoric features. This model can then be used as a 3D query to search large compound databases for new molecules that fit the required features but may have a completely different chemical scaffold.
Conclusion: An Integrated Approach for Drug Discovery
The in silico methodologies of molecular docking, molecular dynamics, and pharmacophore modeling are not isolated techniques but components of a powerful, integrated workflow. Docking provides a rapid and efficient method for initial pose prediction, which is then refined and validated for stability through more computationally intensive MD simulations. The insights from these simulations can then be abstracted into a pharmacophore model to guide the discovery of novel active compounds.
By applying this rigorous, multi-faceted computational approach to the this compound scaffold, researchers can gain profound insights into its molecular interactions, rationalize structure-activity relationships, and ultimately accelerate the design of next-generation therapeutics. The key to success lies not in the blind application of software, but in a deep understanding of the principles behind each step and a critical evaluation of the resulting data.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. etflin.com [etflin.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. Protein-Ligand Complex [mdtutorials.com]
- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 19. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. dovepress.com [dovepress.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-b]pyridin-5-one core, an aza-analogue of the biologically significant isoindolin-1-one, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities have made it a focal point for the development of novel therapeutics, particularly in oncology and neuroscience. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies for this potent heterocyclic system. We will traverse from classical multi-step syntheses to the advent of highly efficient multicomponent reactions that now dominate the landscape. Mechanistic insights, detailed experimental protocols, and a comparative analysis of synthetic routes are presented to equip researchers with a comprehensive understanding of this important molecule.
A Historical Perspective: The Genesis of a Scaffold
The story of pyrrolo[3,4-b]pyridin-5-ones is intrinsically linked to that of its carbocyclic cousin, isoindolin-1-one, and its corresponding imide, phthalimide. Early synthetic efforts for related aza-isoindolinone systems were often extensions of classical phthalimide chemistry. One of the foundational methods for constructing the core bicyclic imide, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (an oxidized precursor to the target lactam), involves the direct reaction of 2,3-pyridinedicarboxylic acid (quinolinic acid) with ammonia at high temperatures.[1] This straightforward, albeit harsh, method establishes the fundamental ring system from a readily available pyridine precursor.
Subsequent reduction of one of the two carbonyl groups in the resulting azaphthalimide is a logical, though challenging, step to access the desired pyrrolo[3,4-b]pyridin-5-one. Classical reduction methods, such as those employing zinc or tin in strong acids (Clemmensen-type reductions), have been described for analogous systems.[2] However, these methods often lack functional group tolerance and generate significant waste. More recently, sustainable heterogeneous catalytic protocols have been developed for the regioselective hydrodeoxygenation of azaphthalimides to furnish azaisoindolinones, using nanocatalysts like AgRe/Al2O3 to produce water as the only byproduct.[2]
Another classical, though less direct, approach involves building the pyrrolone ring onto a pre-existing pyridine. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones has been achieved through the reaction of 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions, demonstrating a strategy of late-stage functionalization.[3]
These early methods, while foundational, are often characterized by multiple steps, harsh reaction conditions, and limited scope for diversification, paving the way for the revolutionary impact of multicomponent reactions.
The Modern Era: Multicomponent Reactions as a Paradigm Shift
The contemporary synthesis of pyrrolo[3,4-b]pyridin-5-ones is dominated by the elegance and efficiency of multicomponent reactions (MCRs). These one-pot processes allow for the rapid assembly of complex molecules from simple starting materials, significantly reducing step-count and improving overall yield and atom economy. The most prolific of these strategies is the Ugi-Zhu three-component reaction (UZ-3CR) followed by an intramolecular cascade sequence.
The Ugi-Zhu/Aza-Diels-Alder Cascade: A Powerful Alliance
First reported by Zhu and co-workers and subsequently optimized and extensively utilized by others, this robust methodology has become the gold standard for generating diverse libraries of polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[4][5] The reaction sequence is a masterclass in chemical orchestration, involving the formation of multiple bonds and stereocenters in a single, continuous process.
Causality Behind the Strategy: The power of this approach lies in its convergent nature. The Ugi-Zhu reaction rapidly generates a key 5-aminooxazole intermediate. This intermediate is not isolated but is poised to react in situ with a dienophile, typically maleic anhydride or a derivative, to initiate a cascade that constructs the final bicyclic lactam. This strategy leverages the inherent reactivity of the MCR product to drive a complex series of transformations, including an intramolecular aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration.[6][7]
Workflow Diagram:
Caption: Ugi-Zhu/Aza-Diels-Alder cascade workflow.
Detailed Experimental Protocol: Ugi-Zhu/Cascade Synthesis
The following is a representative, self-validating protocol for the synthesis of a polysubstituted pyrrolo[3,4-b]pyridin-5-one, synthesized from extensive literature precedent.[5][6]
Objective: To synthesize a representative 2,6,7-trisubstituted-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv.)
-
Primary Amine (e.g., benzylamine, 1.0 equiv.)
-
α-Isocyanoacetamide (e.g., 2-isocyano-N-phenylacetamide, 1.2 equiv.)
-
Maleic Anhydride (1.2 equiv.)
-
Lewis Acid Catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃, 3-10 mol%)
-
Solvent (e.g., Toluene, anhydrous)
-
Microwave reactor vials (10 mL)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography).
Procedure:
-
Schiff Base Formation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.). Dilute with anhydrous toluene (2-3 mL).
-
Catalysis and Ugi-Zhu Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to facilitate imine formation. Cool the vial briefly, then add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.03 equiv.). Stir and heat again under microwave irradiation (65 °C, 100 W) for 5 minutes.
-
Addition of Isocyanide: Add the α-isocyanoacetamide (1.2 equiv.) to the reaction mixture. Reseal the vial and continue to heat under microwave irradiation (e.g., 80-100 °C, 100 W) for 20-30 minutes. Monitor the reaction by TLC for the consumption of the isocyanide and formation of the 5-aminooxazole intermediate.
-
Cascade Initiation: After cooling, add maleic anhydride (1.2 equiv.) to the vial. Reseal and heat the mixture at a higher temperature (e.g., 110-120 °C) for 1-2 hours. The cascade reaction (aza-Diels-Alder, N-acylation, aromatization) will proceed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Characterization: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrrolo[3,4-b]pyridin-5-one. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Trustworthiness of Protocol: This protocol is self-validating through the monitoring of intermediate formation and final product isolation. The disappearance of the distinct isocyanide peak in the IR spectrum and the appearance of the complex aromatic signals of the product in ¹H NMR confirm the progression of the reaction. The final structure and purity are unequivocally confirmed by a combination of spectroscopic methods.
Comparison of Synthetic Strategies
The choice of synthetic route depends heavily on the desired substitution pattern, scale, and available resources.
| Strategy | Advantages | Disadvantages | Ideal Application |
| Classical (from Quinolinic Acid) | Utilizes a simple, inexpensive starting material.[1] | Harsh reaction conditions (high temp/pressure), limited functional group tolerance, multi-step process for lactam. | Synthesis of the parent, unsubstituted core or simple derivatives on a large scale. |
| Functionalization of 7-Hydroxy Derivatives | Allows for late-stage diversification at the 7-position.[3] | Requires the pre-synthesis of the 7-hydroxy precursor, may have regioselectivity issues. | Exploring structure-activity relationships (SAR) at a specific position of a known active core. |
| Hydrodeoxygenation of Azaphthalimides | Sustainable (water as byproduct), high regioselectivity for one carbonyl.[2] | Requires a specific heterogeneous catalyst, may not be suitable for all substrates. | Clean, green synthesis of N-substituted pyrrolo[3,4-b]pyridin-5-ones from imide precursors. |
| Ugi-Zhu/Aza-Diels-Alder Cascade | High convergence and efficiency, one-pot operation, vast scope for diversity, mild conditions.[4][5] | Isocyanide starting materials can be unstable and require careful handling. | High-throughput synthesis, diversity-oriented synthesis for drug discovery libraries. |
Applications in Drug Discovery
The pyrrolo[3,4-b]pyridin-5-one scaffold is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties. Its rigid structure allows for precise orientation of substituents to interact with biological targets, while the lactam and pyridine nitrogens can act as hydrogen bond acceptors and donors.
Oncology
As aza-analogues of isoindolin-1-one, a core found in numerous anticancer agents, these compounds have been extensively investigated for their cytotoxic properties.[5] Several studies have demonstrated that polysubstituted pyrrolo[3,4-b]pyridin-5-ones exhibit significant cytotoxicity against various human cancer cell lines, including cervical (HeLa, SiHa, CaSki) and breast (MDA-MB-231, MCF-7) cancer lines.[4][6][8]
-
Mechanism of Action: While diverse mechanisms are likely, one prominent target identified is αβ-tubulin .[8] By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells, a mechanism shared with successful drugs like Paclitaxel.
Neuroscience and CNS Disorders
A significant breakthrough for this scaffold came with its identification as a potent and selective class of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor .[3] The M4 receptor is a key target for treating the cognitive and negative symptoms of schizophrenia and other neurological disorders.
-
Therapeutic Rationale: M4 PAMs offer a promising alternative to traditional antipsychotics by enhancing the signaling of the endogenous neurotransmitter acetylcholine, rather than directly agonizing or antagonizing the receptor. This can lead to a more nuanced therapeutic effect with a potentially better side-effect profile. Numerous patents have been filed protecting novel pyrrolo[3,4-b]pyridin-5-one derivatives for the treatment of neurological and psychiatric disorders.[3]
Conclusion and Future Outlook
The journey of the pyrrolo[3,4-b]pyridin-5-one scaffold from a relatively obscure heterocycle to a privileged structure in drug discovery is a testament to the power of synthetic innovation. The development of multicomponent reactions has transformed the accessibility of this core, enabling extensive exploration of its chemical space. The validation of this scaffold against important biological targets like tubulin and the M4 receptor ensures its continued relevance. Future research will likely focus on the asymmetric synthesis of these compounds to explore stereochemical effects on biological activity, the development of new MCRs to further expand accessible chemical space, and the conjugation of this core to other pharmacophores to create targeted therapies. This guide serves as a foundational resource for scientists poised to contribute to the next chapter of this remarkable molecule's history.
References
- 1. 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones [mdpi.com]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma [mdpi.com]
- 6. WO2018002760A1 - 5,7-dihydro-pyrrolo-pyridine derivatives for treating neurological and neurodegenerative diseases - Google Patents [patents.google.com]
- 7. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in Medicinal Chemistry
Introduction: The Emergence of a Versatile Core
In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds that exhibit the ability to bind to multiple, unrelated biological targets, thereby offering a fertile ground for the discovery of novel therapeutics. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core has emerged as one such scaffold, demonstrating remarkable versatility and potential across a spectrum of therapeutic areas. This guide provides an in-depth technical exploration of this powerful heterocyclic system, from its synthesis to its diverse applications in drug discovery. As an aza-analogue of isoindolin-1-one, a core structure found in numerous natural and synthetic anticancer agents, the pyrrolo[3,4-b]pyridin-5-one scaffold has garnered significant attention for its potential in oncology and beyond[1][2][3].
Synthetic Strategies: Mastering the Core's Construction
The efficient and versatile synthesis of the this compound core is paramount to its utility in drug discovery. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, have proven to be particularly powerful in this regard. The Ugi and Ugi-Zhu three-component reactions (U-3CR and UZ-3CR, respectively) are at the forefront of these synthetic strategies[3][4].
The Ugi-Zhu Three-Component Reaction: A Step-by-Step Protocol
The Ugi-Zhu reaction, coupled with a subsequent cascade process, offers a highly efficient route to a diverse array of polysubstituted pyrrolo[3,4-b]pyridin-5-ones. This one-pot synthesis showcases high atom economy and allows for the introduction of multiple points of diversity[3][4].
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones
-
Iminium Ion Formation: An appropriate aldehyde (1.0 equiv.) and a primary amine (1.0 equiv.) are dissolved in a suitable solvent, such as toluene or benzene. A Lewis acid catalyst, for instance, scandium(III) triflate or ytterbium(III) triflate, is added to facilitate the formation of the corresponding iminium ion. The reaction can be effectively promoted by microwave irradiation[1][3]. The choice of a Lewis acid is critical for activating the aldehyde towards nucleophilic attack by the amine.
-
Ugi-Zhu Reaction: To the in situ generated iminium ion, an α-isocyanoacetamide (1.2 equiv.) is added. The nucleophilic isocyanide attacks the iminium ion, initiating the Ugi-Zhu reaction to form a 5-aminooxazole intermediate. This intermediate is pivotal as it contains the necessary functionalities for the subsequent cyclization[3][4].
-
Cascade Cyclization: Maleic anhydride (1.0 equiv.) is then introduced to the reaction mixture. This triggers a cascade of reactions:
-
Aza Diels-Alder Cycloaddition: The 5-aminooxazole acts as the diene in an aza Diels-Alder reaction with maleic anhydride serving as the dienophile.
-
N-Acylation, Decarboxylation, and Dehydration: The resulting cycloadduct undergoes an intramolecular N-acylation, followed by decarboxylation and dehydration to yield the final this compound core[1][3][4]. This cascade efficiently builds the bicyclic system in a single, seamless operation.
-
Caption: Ugi-Zhu synthesis of the pyrrolo[3,4-b]pyridin-5-one core.
Biological Activities and Therapeutic Potential
The privileged nature of the this compound scaffold is underscored by its diverse range of biological activities. Derivatives of this core have been investigated as potent anticancer agents, inhibitors of key enzymes in metabolic diseases, and modulators of receptors in the central nervous system.
Anticancer Activity
Derivatives of the pyrrolo[3,4-b]pyridin-5-one core have demonstrated significant cytotoxic effects against various cancer cell lines, including cervical (HeLa, SiHa, CaSki) and breast (MDA-MB-231, MCF-7) cancer cells[1][3].
-
Mechanism of Action: One of the proposed mechanisms of anticancer activity is the inhibition of tubulin polymerization. Docking studies have suggested that these compounds can bind to the αβ-tubulin heterodimer, similar to the action of paclitaxel. The interaction is primarily driven by hydrophobic and aromatic moieties on the pyrrolopyridinone scaffold, which play a crucial role in the ligand-target complex[1][5].
-
Structure-Activity Relationship (SAR): QSAR studies have revealed that the presence of six-membered rings within the substituents is a significant factor for cytotoxic activity. Hydrophobic groups are also believed to enhance the binding to the biological target[1][5].
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1f | MDA-MB-231 | 6.25 | [3] |
| 1d | MDA-MB-231 | 25 | [3] |
ATR Kinase Inhibition: Targeting the DNA Damage Response
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy[6]. A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, a closely related scaffold, have been identified as potent ATR inhibitors[7][8].
-
Mechanism of Action: ATR is activated in response to DNA replication stress and damage. Once activated, it phosphorylates a cascade of downstream substrates, including Chk1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks[6][9][10]. Inhibition of ATR in cancer cells, which often have a defective G1 checkpoint and rely heavily on the S and G2/M checkpoints regulated by ATR, can lead to synthetic lethality[10].
-
Lead Compound: Compound 5g from a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives exhibited an impressive IC50 value of 0.007 µM against ATR kinase. This compound also demonstrated good anti-tumor activity in vitro and significantly reduced the phosphorylation of ATR and its downstream signaling proteins[7].
Caption: Simplified ATR kinase signaling pathway and the point of intervention.
M4 Muscarinic Acetylcholine Receptor Modulation
The this compound scaffold has been identified as a core for allosteric modulators of the M4 muscarinic acetylcholine receptor[11][12]. These receptors are implicated in neurological and psychiatric disorders, and their modulation presents a promising therapeutic strategy[11].
-
Mechanism of Action: These compounds act as positive allosteric modulators (PAMs), binding to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's response to the endogenous ligand[11][13]. The M4 receptor is a G protein-coupled receptor that primarily signals through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The modulation of M4 receptors can influence dopamine release, suggesting potential applications in the treatment of psychosis and other neurological conditions[13][14].
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of this compound have also been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.
Experimental Workflow: A Screening Cascade for Kinase Inhibitors
The discovery and development of potent and selective kinase inhibitors from a privileged scaffold like pyrrolo[3,4-b]pyridin-5-one follows a structured screening cascade.
Caption: A typical experimental workflow for screening kinase inhibitors.
Step-by-Step Methodology:
-
Compound Library Synthesis: A diverse library of this compound derivatives is synthesized, typically employing multicomponent reactions to explore a wide chemical space.
-
Biochemical Assays (Primary Screen): The synthesized compounds are first evaluated in biochemical assays to determine their direct inhibitory activity against the target kinase. This step is crucial for identifying initial hits and determining their half-maximal inhibitory concentration (IC50) values.
-
Cell-Based Assays (Secondary Screen): Promising hits from the biochemical screen are then tested in cell-based assays to assess their activity in a more physiologically relevant context. These assays can measure the inhibition of downstream signaling pathways or the impact on cell proliferation and viability.
-
Lead Optimization: Compounds that demonstrate good cellular potency and a favorable initial safety profile are selected for lead optimization. This involves iterative cycles of chemical synthesis and biological testing to improve properties such as potency, selectivity, and pharmacokinetic parameters.
-
In Vivo Studies: The most promising lead compounds are advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, pharmacodynamics, and safety.
Conclusion: A Scaffold with a Bright Future
The this compound core has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility through efficient multicomponent reactions, combined with its ability to interact with a diverse range of biological targets, makes it an invaluable scaffold for the development of novel therapeutics. From potent anticancer agents and kinase inhibitors to modulators of CNS receptors, the applications of this versatile core continue to expand. As our understanding of the intricate biology of diseases grows, the strategic deployment of such privileged scaffolds will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jovenesenlaciencia.ugto.mx [jovenesenlaciencia.ugto.mx]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy [mdpi.com]
- 5. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 12. US20190062331A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 13. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This aza-analog of isoindolin-1-one is a key structural motif in a variety of biologically active compounds.[1] Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing molecules that can interact with high specificity to biological targets such as enzymes and receptors.[2] Notably, derivatives of this scaffold have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is implicated in several neurological and psychiatric disorders.[2][3] The versatility of its synthesis allows for the creation of diverse chemical libraries, crucial for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.[4]
This guide provides an in-depth overview of the primary synthetic strategies for accessing this compound analogs, with a focus on robust and diversity-oriented multicomponent reaction (MCR) pathways. The protocols detailed herein are designed to be both reproducible and adaptable for the synthesis of a wide range of derivatives.
Primary Synthetic Strategy: Multicomponent Ugi-Zhu Reaction Followed by a Cascade Cyclization
The most efficient and widely adopted method for constructing the this compound core is a one-pot process that begins with an Ugi-Zhu three-component reaction (UZ-3CR), followed by an intramolecular cascade sequence.[1][5] This approach is highly valued for its operational simplicity, atom economy, and the ability to generate significant molecular complexity in a single synthetic operation.
Causality Behind the Experimental Choices:
-
Multicomponent Reaction (MCR): The initial Ugi-Zhu reaction brings together an aldehyde, an amine, and an isocyanide. This is a powerful strategy because it allows for the rapid assembly of a key intermediate, a 5-aminooxazole, from readily available starting materials. The diversity of the final products is directly and easily controlled by the choice of these three components.
-
Cascade Reaction: The subsequent cascade, typically involving an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, is what masterfully constructs the fused bicyclic core.[6][7] Using a dienophile like maleic anhydride is critical here. The cascade is often promoted by a Lewis acid catalyst and heat (conventional or microwave irradiation), which facilitates the sequential bond-forming events without the need to isolate intermediates.
-
Catalyst and Solvent: Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃) are frequently employed to activate the substrates and accelerate the cycloaddition.[1][4] The choice of solvent, often toluene or benzene, is crucial for solubilizing the reactants and for achieving the temperatures necessary to drive the reaction to completion.[1][5] Microwave heating is often preferred as it can significantly reduce reaction times and improve yields.[1][7]
Generalized Reaction Pathway
The overall transformation can be visualized as a two-stage process occurring in a single pot. The first stage is the formation of the 5-aminooxazole intermediate via the Ugi-Zhu 3CR. The second stage is the cascade reaction of this intermediate with a dienophile to construct the final pyrrolo[3,4-b]pyridin-5-one scaffold.
Caption: Ugi-Zhu/Cascade Reaction Workflow.
Detailed Experimental Protocol: One-Pot Synthesis of a this compound Analog
This protocol is a representative example adapted from published procedures.[1][7] It is designed to be a self-validating system; successful synthesis of the target molecule confirms the efficacy of the multicomponent, one-pot strategy.
Materials and Reagents:
-
Aldehyde (e.g., 4-chlorobenzaldehyde): 1.0 equiv.
-
Primary Amine (e.g., 3-morpholinopropan-1-amine): 1.0 equiv.
-
Isocyanide (e.g., 2-isocyano-1-morpholino-3-phenylpropan-1-one): 1.2 equiv.
-
Maleic Anhydride: 1.4 equiv.
-
Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃): 0.03 - 0.08 equiv.
-
Anhydrous Toluene or Benzene
-
Anhydrous Sodium Sulfate (optional, for imine formation)
-
Microwave reactor tubes (10 mL) or standard round-bottom flask with reflux condenser
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave reactor tube, add the aldehyde (e.g., 0.3 mmol, 1.0 equiv.) and the primary amine (e.g., 0.3 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene or benzene (approx. 1.0 mL).
-
Initial Imine Formation (Microwave Protocol): Seal the tube and heat the mixture with stirring using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to facilitate the formation of the Schiff base (imine).
-
Catalyst Addition: Allow the mixture to cool slightly, then add the Lewis acid catalyst (e.g., scandium(III) triflate, 0.009 mmol, 0.03 equiv.).
-
Isocyanide Addition: Stir and heat the mixture again under microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes. Then, add the isocyanide (e.g., 0.36 mmol, 1.2 equiv.).
-
Formation of 5-Aminooxazole: Continue to stir and heat the reaction mixture using microwave irradiation (e.g., 80 °C, 100 W) for 15 minutes. This completes the Ugi-Zhu three-component reaction to form the key 5-aminooxazole intermediate.
-
Cascade Reaction Initiation: Add maleic anhydride (e.g., 0.42 mmol, 1.4 equiv.) to the reaction mixture.
-
Final Heating and Cyclization: Reseal the vessel and heat the mixture under microwave irradiation (e.g., 80-90 °C, 150 W) for an additional 20-30 minutes to drive the cascade reaction (aza-Diels-Alder, N-acylation, decarboxylation, and dehydration).[6]
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound analog.
-
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Data Presentation: Scope of the Ugi-Zhu/Cascade Synthesis
The true power of this methodology lies in its versatility. By varying the three initial components, a wide array of analogs can be synthesized. The table below summarizes representative examples from the literature.
| Entry | Aldehyde (R¹) | Amine (R²) | Isocyanide (R³) | Product Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 3-Morpholinopropan-1-amine | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | 46% | [1] |
| 2 | Benzaldehyde | 3-Morpholinopropan-1-amine | 2-Isocyano-1-(piperidin-1-yl)-3-phenylpropan-1-one | 45% | [1] |
| 3 | Furan-2-carbaldehyde | Furfurylamine | Isocyanoacetamide derivative | 24-40% | [5] |
| 4 | 4-Formylbenzonitrile | 1,3-Benzodioxole-5-methylamine | Isocyanoacetamide derivative | 96% (for intermediate) | [6] |
Post-Synthesis Diversification: "Click" Chemistry Modifications
A powerful extension of the core synthesis is the use of starting materials bearing functional groups amenable to further, orthogonal reactions. This is a key principle of Diversity-Oriented Synthesis (DOS). For instance, an aldehyde containing a nitrile group can be used in the initial MCR. After the formation of the pyrrolo[3,4-b]pyridin-5-one core, the nitrile can be transformed into other heterocyclic systems via "click" chemistry.[6][7]
Example Protocol: Synthesis of a Tetrazole-Containing Analog
This protocol describes the conversion of a nitrile-functionalized pyrrolo[3,4-b]pyridin-5-one to a tetrazole derivative.[7]
-
Starting Material: Synthesize 4-(6-(benzo[d][1][8]dioxol-5-ylmethyl)-2-benzyl-3-morpholino-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-yl)benzonitrile using the primary protocol described above.
-
Reaction Setup: In a pressure tube, combine the nitrile-containing starting material (1.0 equiv.), sodium azide (NaN₃, 1.5 equiv.), and zinc bromide (ZnBr₂, 2.0 equiv.).
-
Solvent and Heating: Add a mixture of water and isopropyl alcohol (1:1 v/v) and heat the sealed tube in an oil bath at 120 °C for 40 hours.
-
Work-up and Purification: After cooling, the reaction is typically worked up by adjusting the pH and extracting the product, followed by chromatographic purification.
Caption: Post-synthesis functionalization via click chemistry.
Conclusion and Future Outlook
The synthetic methodologies detailed in these application notes, particularly the Ugi-Zhu/cascade reaction sequence, provide a robust and highly adaptable platform for the generation of this compound analogs. The ability to systematically vary substituents at multiple positions makes this approach ideal for constructing chemical libraries for high-throughput screening and detailed SAR studies. Further innovations, such as the integration of flow chemistry or the development of novel cascade partners, will continue to enhance the efficiency and scope of these powerful synthetic tools, accelerating the discovery of new therapeutic agents based on this privileged scaffold.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 40107-93-5 [smolecule.com]
- 3. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Scaffold for Kinase Inhibitor Discovery
Abstract: Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[1] The development of selective and potent kinase inhibitors is a significant challenge due to the high degree of structural conservation in the ATP-binding site across the human kinome.[1] This document provides an in-depth guide for researchers on the strategic use of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core, a privileged heterocyclic scaffold, in the design and evaluation of novel kinase inhibitors. We will explore the structural rationale for its use, provide detailed protocols for biochemical and cell-based evaluation, and discuss data interpretation to accelerate the hit-to-lead process.
The Strategic Value of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The pyrrolo[3,4-b]pyridin-5-one system is considered a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions within a target's binding site. This core is an aza-analogue of isoindolin-1-one, a structure found in various anticancer agents.[2] The 6,7-dihydro variant maintains this advantageous rigidity while offering specific vectors for chemical modification, crucial for optimizing potency and selectivity.
Key Structural Features and Rationale for Use:
-
ATP-Binding Site Mimicry: The heterocyclic nature of the core resembles the purine ring of adenine, allowing it to serve as an effective "hinge-binder" within the ATP pocket of many kinases.[3] This interaction is a cornerstone of many successful kinase inhibitors.
-
Defined Substitution Vectors: The scaffold presents multiple, chemically distinct positions for substitution. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance target affinity and engineer selectivity against off-target kinases.[4][5]
-
Proven Therapeutic Relevance: Derivatives of the broader pyrrolopyridine family have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, Adaptor-associated kinase 1 (AAK1), and Met kinase.[6][7][8] This precedent validates the scaffold as a promising starting point for new discovery programs.
The Kinase Inhibitor Discovery Workflow
The evaluation of a new chemical series, such as one based on the this compound scaffold, follows a systematic, multi-stage process. The goal is to triage compounds efficiently, identifying those with the most promising therapeutic potential while flagging potential liabilities like off-target activity early.[9] This workflow progresses from simplified, high-throughput biochemical assays to more complex, physiologically relevant cellular models.
Caption: High-level workflow for kinase inhibitor evaluation.
Core Experimental Protocols
The following protocols provide a robust framework for assessing compounds derived from the this compound scaffold.
Protocol 3.1: Biochemical Potency (IC50) Determination using Luminescence-Based Assay
Principle: This protocol determines a compound's 50% inhibitory concentration (IC50) against a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction. Low ATP levels (high luminescence) indicate high kinase activity, while high ATP levels (low luminescence) indicate inhibition.[10] This format is a gold standard for its sensitivity and high-throughput adaptability.[11]
Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide substrate for the kinase.
-
Test compounds (solubilized in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Multichannel pipettor or automated liquid handler.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Plating (Dose-Response):
-
Prepare a serial dilution series of the test compound in 100% DMSO (e.g., 10 concentrations, 3-fold dilutions starting from 1 mM).
-
Transfer a small volume (e.g., 100 nL) of each compound concentration into the assay plate wells.
-
Causality Check: Plating from a 100% DMSO stock minimizes solvent effects in the final reaction. The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid impacting enzyme activity.[10]
-
-
Kinase Reaction Initiation:
-
Prepare a "Kinase/Substrate Master Mix" in Kinase Assay Buffer. The final concentration of kinase and substrate must be optimized for linear reaction kinetics.
-
Add 5 µL of the Kinase/Substrate Master Mix to each well containing the test compound.
-
Prepare "No Inhibitor" (DMSO vehicle only) and "No Enzyme" (buffer only) controls.
-
Prepare an "ATP/Buffer Master Mix". Add 5 µL to each well to start the reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Tap the plate gently to mix and incubate at the desired temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes).
-
-
ATP Depletion Measurement:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Normalize the data:
-
0% Activity (High Inhibition) = Signal from "No Enzyme" control.
-
100% Activity (No Inhibition) = Signal from "DMSO vehicle" control.
-
-
Calculate the "% Inhibition" for each compound concentration.
-
Plot "% Inhibition" versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Value | Description |
| Compound ID | Pyrrolo-Derivative-X | Test compound from the series |
| Target Kinase | Kinase Y | Purified recombinant enzyme |
| ATP Conc. | 10 µM (Km) | Concentration optimized for assay sensitivity |
| Calculated IC50 | 75 nM | Concentration for 50% inhibition |
| Hill Slope | 1.1 | Indicates standard binding stoichiometry |
| R² Value | 0.992 | Goodness of fit for the dose-response curve |
| Table 1: Example IC50 data for a hypothetical this compound derivative. |
Protocol 3.2: Kinase Selectivity Profiling
Principle: No inhibitor is perfectly specific. Selectivity profiling is essential to identify potential off-target activities that could lead to toxicity or confound biological results.[12] The most efficient strategy is a tiered approach: an initial broad screen at a single high concentration, followed by full IC50 determination for any kinases that are significantly inhibited.[12] This is typically performed by specialized vendors with large kinase panels.
Step-by-Step Methodology (Sample Preparation for Outsourcing):
-
Compound Preparation:
-
Accurately weigh a sufficient amount of the test compound (typically 1-2 mg).
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Trustworthiness Check: The purity of the compound should be >95% as determined by HPLC and its identity confirmed by mass spectrometry and NMR. Impurities can lead to misleading activity or off-target hits.
-
-
Plating and Shipping:
-
Aliquot the stock solution into the specific plate format required by the vendor (e.g., 96-well V-bottom plate).
-
Seal the plate securely to prevent evaporation and cross-contamination.
-
Ship the plate overnight on cold packs according to the vendor's instructions.
-
-
Data Interpretation:
-
The primary screen will provide "% Inhibition" or "Percent of Control" data for a large panel of kinases (e.g., >400) at a single compound concentration (e.g., 1 µM).
-
Identify off-target hits, typically defined as kinases inhibited by >70-80%.
-
Request full IC50 curve determination for the primary target and all significant off-target hits.
-
Selectivity Score (S-Score): A common metric is the S-score, which quantifies selectivity by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
| Kinase Target | % Inhibition @ 1 µM | Follow-up IC50 (nM) |
| Primary Target (Kinase Y) | 98% | 75 |
| Off-Target 1 (Kinase A) | 85% | 950 |
| Off-Target 2 (Kinase B) | 25% | >10,000 |
| Off-Target 3 (Kinase C) | 91% | 800 |
| Off-Target 4 (Kinase D) | 5% | >10,000 |
| Table 2: Example selectivity data showing a compound with good selectivity for its primary target. |
Protocol 3.3: Cell-Based Target Engagement Assay
Principle: It is crucial to confirm that an inhibitor can engage its target in a complex cellular environment.[9][13] A cellular phosphorylation assay directly measures the inhibitor's ability to block the kinase from phosphorylating its downstream substrate within the cell.[14] This provides a more physiologically relevant measure of potency than a biochemical assay.
Caption: Workflow for a cell-based phosphorylation ELISA.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium, FBS, and supplements.
-
Test compounds (solubilized in DMSO).
-
Cell lysis buffer.
-
ELISA-based cellular assay kit (e.g., PathScan® Phospho-Substrate Sandwich ELISA) containing:
-
Capture antibody-coated microplate.
-
Detection antibodies (total substrate and phospho-specific substrate).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
-
Plate washer and microplate reader.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency under standard conditions.
-
Seed the cells into a 96-well cell culture plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor. Include a "DMSO vehicle" control.
-
Incubate for a pre-determined time (e.g., 2-4 hours) to allow for target engagement and inhibition of downstream signaling.
-
Causality Check: The treatment time is critical. It must be long enough to see a change in phosphorylation but short enough to avoid secondary effects from prolonged pathway inhibition, such as feedback loops or cell death.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to ensure efficient protein extraction and inactivation of endogenous phosphatases.
-
-
ELISA Procedure (as per kit instructions):
-
Transfer the cell lysates to the capture-antibody-coated ELISA plate. The capture antibody binds to the total amount of the kinase's substrate protein.
-
Incubate, then wash away unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Incubate, then wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate, then wash.
-
Add TMB substrate and stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated substrate.
-
Normalize the data to the "DMSO vehicle" control (100% phosphorylation) and "untreated/unstimulated" control (0% phosphorylation).
-
Plot the results and calculate the cellular IC50 value as described in Protocol 3.1. A potent compound will show a lower cellular IC50, indicating it effectively enters the cell and inhibits the target kinase.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its favorable structural characteristics and proven track record make it an attractive core for medicinal chemistry campaigns. By employing the systematic workflow and robust protocols detailed in this guide—from initial biochemical potency and selectivity screening to confirmation of target engagement in a cellular context—researchers can efficiently identify and validate potent and selective lead compounds. Successful leads identified through this process can then be advanced to preclinical testing, including pharmacokinetic and in vivo efficacy studies, moving one step closer to potential clinical development.[9]
References
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inits.at [inits.at]
- 14. reactionbiology.com [reactionbiology.com]
Application Note: A Streamlined One-Pot Protocol for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu/Aza-Diels-Alder Cascade
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of the medicinally relevant pyrrolo[3,4-b]pyridin-5-one scaffold. The described methodology leverages a highly efficient, one-pot multicomponent strategy combining the Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade process. This sequence, involving an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, offers a streamlined route to complex heterocyclic structures from simple starting materials.[1][2][3] We detail the reaction mechanism, provide step-by-step experimental procedures, discuss key optimization parameters, and present a general framework applicable for the synthesis of a diverse library of these compounds. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development.
Introduction and Scientific Principle
The pyrrolo[3,4-b]pyridin-5-one core is a significant heterocyclic motif, recognized as an aza-analogue of the isoindolin-1-one scaffold, which is present in numerous natural and synthetic compounds with potent biological activity, including anticancer agents.[2] Traditional multi-step syntheses of such complex scaffolds are often time-consuming and resource-intensive. Multicomponent reactions (MCRs) provide a powerful and sustainable alternative, enabling the formation of multiple bonds and the rapid construction of molecular complexity in a single operation.[1][4]
This protocol focuses on an elegant MCR-based strategy that begins with the Ugi-Zhu three-component reaction (UZ-3CR). This reaction involves the condensation of an aldehyde, an amine, and an amino acid-derived α-isocyanoacetamide to form a crucial 5-aminooxazole intermediate.[4][5][6] This intermediate is not isolated but is directly subjected to a cascade reaction sequence initiated by an aza-Diels-Alder cycloaddition with maleic anhydride. The resulting cycloadduct undergoes a series of intramolecular transformations to furnish the final, stable aromatic pyrrolo[3,4-b]pyridin-5-one product.[1][2][5] The entire sequence is conveniently performed in a one-pot fashion, often accelerated by microwave irradiation and catalyzed by a Lewis acid, such as ytterbium(III) triflate.[2][3][7]
Reaction Mechanism
The overall transformation can be dissected into two principal stages:
-
Stage 1: Ugi-Zhu 3CR Formation of 5-Aminooxazole. The reaction initiates with the condensation of the aldehyde and amine to form an imine. In the presence of a Lewis acid catalyst (e.g., Yb(OTf)₃), the imine is activated towards nucleophilic attack by the α-carbon of the isocyanide.[1][2][8] The resulting intermediate then undergoes a rapid, non-prototropic chain-ring tautomerization to yield the key 2,4,5-trisubstituted 5-aminooxazole.[1][4][5]
-
Stage 2: Cascade Aza-Diels-Alder/Aromatization. The in situ-generated 5-aminooxazole serves as a potent azadiene. Upon addition of a dienophile, such as maleic anhydride, it undergoes an intermolecular aza-Diels-Alder cycloaddition.[5][9] This is immediately followed by a spontaneous cascade involving N-acylation, decarboxylation, and dehydration, which acts as an aromatization sequence to furnish the thermodynamically stable pyrrolo[3,4-b]pyridin-5-one core.[1][2][5]
Caption: Reaction mechanism for pyrrolo[3,4-b]pyridin-5-one synthesis.
Materials and Equipment
Reagents & Solvents
-
Aldehyde (e.g., benzaldehyde, furfural, substituted benzaldehydes)
-
Primary Amine (e.g., benzylamine, furfurylamine, aniline)
-
α-Isocyanoacetamide (Synthesized as per Protocol 1)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃)
-
Maleic Anhydride
-
Anhydrous Toluene (PhMe) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
Equipment
-
Microwave synthesis reactor with sealed reaction vessels (10 mL)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Flash column chromatography setup
-
High-Resolution Mass Spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
Experimental Protocols
Protocol 1: Synthesis of α-Isocyanoacetamide Starting Material
The α-isocyanoacetamide component is a crucial starting material not always commercially available. It is typically synthesized from a corresponding amino acid in a three-step sequence as reported by Zhu and coworkers.[2][4][5] The example below uses phenylalanine.
Step 1a: N-Formylation of the Amino Acid
-
In a round-bottom flask, dissolve L-phenylalanine (1.0 equiv.) in formic acid.
-
Add acetic anhydride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure to yield the N-formyl amino acid, which can be used without further purification.
Step 1b: Peptidic Coupling
-
Dissolve the N-formyl amino acid (1.0 equiv.) in anhydrous DCM.
-
Add a coupling agent (e.g., HBTU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.5 equiv.).
-
Stir for 10 minutes, then add the desired secondary amine (e.g., morpholine, 1.1 equiv.).
-
Continue stirring at room temperature for 12-18 hours.
-
Perform an aqueous workup and purify by flash chromatography to obtain the N-formyl amide.
Step 1c: Dehydration to Isocyanide
-
Dissolve the N-formyl amide (1.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (2.2 equiv.).
-
Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1-2 hours. Monitor reaction completion by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield the final α-isocyanoacetamide.
Protocol 2: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
This protocol describes the main one-pot synthesis coupling the Ugi-Zhu reaction with the subsequent cascade.[2][3][7]
Caption: Experimental workflow for the one-pot synthesis protocol.
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv.), the primary amine (1.0 mmol, 1.0 equiv.), and anhydrous toluene (1.5-2.0 mL).[2][9]
-
Seal the vessel and place it in the microwave reactor. Irradiate the mixture (e.g., at 90 °C, 150 W) for 30 minutes to facilitate imine formation.[9]
-
Cool the vessel, then add the Lewis acid catalyst, ytterbium(III) triflate (0.08 mmol, 0.08 equiv.).[9]
-
Add the α-isocyanoacetamide (1.2 mmol, 1.2 equiv.) to the mixture.
-
Reseal the vessel and irradiate again (e.g., at 70 °C, 150 W) for 25 minutes to drive the Ugi-Zhu reaction to form the 5-aminooxazole intermediate.[9]
-
Cool the vessel once more and add maleic anhydride (1.3 mmol, 1.3 equiv.).
-
Seal the vessel and perform the final irradiation step (e.g., at 80 °C, 150 W) for 20 minutes to promote the cascade reaction.[9]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by silica gel flash column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to isolate the pure pyrrolo[3,4-b]pyridin-5-one product.
-
Characterize the final product using NMR and HRMS.
Data Summary and Optimization
The success of the synthesis depends on several key parameters. The conditions provided in Protocol 2 are a robust starting point, but optimization may be required for different substrate combinations.[10][11]
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Ytterbium(III) triflate (Yb(OTf)₃) | An effective Lewis acid for activating the imine towards nucleophilic attack. Scandium(III) triflate is also a viable alternative.[1][2][6] |
| Solvent | Toluene | Generally provides good solubility for a wide range of reagents and is suitable for the required reaction temperatures.[2][3][6] |
| Temperature | Microwave Heating (70-90 °C) | Microwave irradiation significantly accelerates reaction rates, reducing overall synthesis time from hours to minutes.[2][3] |
| Stoichiometry | Slight excess of Isocyanide & Dienophile | Using a slight excess (1.2-1.3 equiv.) of the isocyanide and maleic anhydride helps to drive the reaction to completion. |
| Concentration | 0.4 - 0.5 M | Higher concentrations are generally favorable for multicomponent reactions to increase the frequency of molecular collisions.[10][11] |
Expected Yields: Overall yields for this one-pot process are typically moderate to excellent, ranging from 20% to 92% depending on the specific substrates used.[2][3][4]
Safety and Handling
-
Isocyanides: Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. All manipulations involving isocyanides and their precursors must be performed in a well-ventilated chemical fume hood.
-
Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vessels. Ensure vessels are properly sealed before irradiation.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete imine formation. | Ensure reagents are pure and the solvent is anhydrous. Pre-forming the imine for a longer duration or adding a dehydrating agent like Na₂SO₄ can help. |
| Low reactivity of a component. | Aromatic aldehydes with electron-withdrawing groups or sterically hindered amines may react slower.[12] Increase reaction time, temperature, or catalyst loading. | |
| Degradation of 5-aminooxazole. | The 5-aminooxazole intermediate can be unstable. Ensure the dienophile is added promptly after the Ugi-Zhu step is complete. | |
| Multiple Byproducts | Side reactions. | Lower the reaction temperature or screen different Lewis acid catalysts. Ensure the purity of the starting isocyanide, as impurities can lead to side reactions. |
| Reaction Stalls | Inactive catalyst. | Use freshly opened or properly stored Lewis acid catalyst, as triflates can be hygroscopic. |
References
- 1. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy | MDPI [mdpi.com]
- 10. Optimization of the Ugi reaction using parallel synthesis and automated liquid handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for the comprehensive cytotoxic evaluation of compounds based on the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold. Recognizing the limitations of single-endpoint assays, this guide details a multi-parametric approach, integrating assessments of metabolic viability (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining and Caspase-3/7 activity). The protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity. By explaining the causality behind experimental choices and providing step-by-step methodologies, this guide serves as a practical resource for researchers aiming to build a robust cytotoxicity profile for novel chemical entities.
Introduction: Contextualizing the Investigation
The Pyrrolo[3,4-b]pyridin-5-one Scaffold: A Privileged Structure
The this compound core is a heterocyclic structure of significant interest in medicinal chemistry. It is recognized as an allosteric modulator of the M4 muscarinic acetylcholine receptor, indicating potential applications in treating neurological and psychiatric disorders.[1][2] Beyond its role in neuroscience, the broader class of pyrrolo[3,4-b]pyridin-5-one derivatives has demonstrated notable cytotoxic effects against various cancer cell lines, including human cervical and breast carcinoma.[3][4][5] Some studies suggest these compounds may function by interacting with αβ-tubulin, a key component of the cellular cytoskeleton and a validated anticancer target.[3][6] This dual potential underscores the necessity of thoroughly characterizing the cytotoxic profile of any new analogue.
The Imperative of Comprehensive Cytotoxicity Profiling
A preliminary assessment of a compound's biological activity often relies on a single cytotoxicity assay. However, this can lead to an incomplete or misleading interpretation. For instance, a compound might inhibit metabolic activity without causing cell death (a cytostatic effect), or it could induce cell death through different mechanisms like apoptosis or necrosis. A robust evaluation, therefore, requires a multi-assay approach to probe different cellular health indicators simultaneously. This strategy allows researchers to:
-
Distinguish between cytostatic and cytotoxic effects.
-
Determine the primary mechanism of cell death (e.g., apoptosis vs. necrosis).
-
Build a comprehensive and reliable safety and efficacy profile.
This guide outlines a workflow combining four key assays to create a detailed cytotoxicity profile for this compound and its derivatives.
Foundational Experimental Design
A well-designed experiment is crucial for generating reproducible and meaningful data. The following considerations form the bedrock of a robust cytotoxicity study.
Rationale-Driven Cell Line Selection
The choice of cell line must align with the research question.[7][8]
-
For Anticancer Screening: Select cell lines relevant to the cancers where pyrrolo[3,4-b]pyridine derivatives have shown activity. Examples include HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer).[3][4]
-
For General Toxicity/Selectivity: It is critical to include a non-cancerous, "normal" cell line to assess the compound's selectivity. A mismatch in potency, where the compound is significantly more toxic to cancer cells, is a hallmark of a promising therapeutic candidate. Human fibroblast cell lines (e.g., MRC-5) or immortalized normal cell lines are suitable for this purpose.[7][9] The choice should be guided by the intended therapeutic application of the compound.[10]
Establishing a Dose-Response and Time-Course
Cytotoxicity is dependent on both concentration and duration of exposure.
-
Dose-Response: Test the compound over a wide, logarithmic range of concentrations (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).
-
Time-Course: Cellular responses evolve over time. Performing assays at multiple time points (e.g., 24, 48, and 72 hours) provides insight into the kinetics of the cytotoxic effect.
The Central Role of Controls
Every assay plate must include a full set of controls to validate the results.[11][12]
-
Untreated Control: Cells cultured in medium alone. This represents 100% viability or baseline cell death.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity). This confirms that the assay system is responsive.
-
Blank/No-Cell Control: Wells containing only culture medium (and assay reagents). This is used to subtract the background absorbance/fluorescence/luminescence of the medium and reagents.[11]
Core Cytotoxicity Protocols
The following section provides detailed, step-by-step protocols for a complementary suite of cytotoxicity assays.
Assay I: Assessment of Metabolic Viability via MTT Assay
-
Principle of Causality: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15]
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Assay II: Quantifying Membrane Disruption via LDH Release Assay
-
Principle of Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[17] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[18] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Detailed Protocol:
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up an additional control group for this assay: a "Maximum LDH Release" control, where cells are treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation.[19][20]
-
Supernatant Collection: After incubation, centrifuge the plate at 300-600 x g for 5 minutes to pellet any detached cells.[19]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[19] During this time, LDH catalyzes the conversion of a substrate, which leads to the reduction of a tetrazolium salt into a colored formazan product.[18]
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.[20]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm, with a reference at 680 nm).[20]
-
-
Data Analysis:
-
Subtract the background absorbance (from no-cell and reference wavelength readings).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)) * 100
-
Assay III: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining
-
Principle of Causality: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[21] During early apoptosis, the phospholipid phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost.
-
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[23]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution) to the cell suspension.[22]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[22]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Assay IV: Measuring Apoptotic Pathway Activation via Caspase-3/7 Activity
-
Principle of Causality: Caspases are a family of proteases central to the apoptotic process. Caspase-3 and Caspase-7 are "executioner" caspases; their activation is a key event in the apoptotic cascade, leading to the cleavage of cellular proteins and cell disassembly.[24] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[25] The cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[26]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (to maximize luminescent signal) and treat as described in the MTT protocol (Steps 1-3).[12]
-
Plate Equilibration: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.[26]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[26]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Express data as fold-change in caspase activity relative to the vehicle control. Fold Change = (Luminescence_Treated / Luminescence_VehicleControl)
-
Data Synthesis and Interpretation
Calculating Key Parameters
The primary quantitative output for dose-response assays (MTT, LDH) is the IC50 value , which represents the concentration of the compound required to inhibit 50% of the measured response. This is calculated using non-linear regression analysis (log[inhibitor] vs. response) in software like GraphPad Prism.
Building a Cytotoxicity Profile
Summarize the quantitative data in a table to facilitate comparison and interpretation.
| Parameter | Cancer Cell Line (e.g., MDA-MB-231) | Normal Cell Line (e.g., MRC-5) | Selectivity Index (SI) |
| MTT IC50 (µM) @ 48h | 5.2 | >100 | >19.2 |
| LDH % Cytotoxicity @ 5.2µM | 15% | <5% | - |
| Annexin V+/PI- Cells @ 5.2µM | 45% | 8% | - |
| Caspase-3/7 Fold Increase @ 5.2µM | 8.5-fold | 1.2-fold | - |
| Hypothetical data for illustrative purposes. | |||
| Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) |
Integrated Interpretation
The power of this approach lies in synthesizing the data from all assays. Using the hypothetical data above:
-
The compound shows potent anti-proliferative/metabolic effects on the cancer cell line (MTT IC50 = 5.2 µM) with high selectivity (>19-fold) over the normal cell line.
-
At its IC50, the compound does not cause significant membrane lysis (low LDH release), suggesting the primary mode of action is not necrosis.
-
The significant increase in the Annexin V+/PI- population and the robust activation of Caspase-3/7 strongly indicate that the compound induces cell death via apoptosis.
Workflow and Pathway Visualizations
Caption: High-level experimental workflow for cytotoxicity profiling.
Caption: Relationship between apoptotic stages and detection assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MTT assay | Uneven cell seeding; Incomplete formazan solubilization; Contamination. | Ensure single-cell suspension before seeding; Increase shaking time/intensity for solubilization; Check for contamination. |
| High background in LDH assay | Serum in culture medium contains LDH; Cell death during normal handling. | Use serum-free medium for the assay period or run a medium-only control to subtract serum LDH activity. Handle cells gently. |
| High Annexin V+/PI- population in untreated control | Harsh cell harvesting (e.g., over-trypsinization); Cells are overgrown or unhealthy. | Use a gentle cell scraper or shorter trypsin incubation; Ensure cells are harvested at ~80% confluency and are healthy. |
| No signal in positive control | Reagent degradation; Incorrect assay procedure; Positive control compound is inactive or used at wrong concentration. | Use fresh reagents; Double-check protocol steps and volumes; Validate positive control concentration and activity. |
References
- 1. Buy this compound | 40107-93-5 [smolecule.com]
- 2. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. stemcell.com [stemcell.com]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 26. promega.com [promega.com]
Application Notes & Protocols: Strategic Functionalization of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Scaffold
Abstract
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core, an aza-analogue of isoindolinone, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for a range of therapeutic targets including neurological disorders and cancer.[1][2][3] Its synthetic tractability allows for precise, diversity-oriented functionalization at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of robust, field-proven strategies and detailed protocols for the targeted modification of this heterocyclic system. We will delve into the causality behind experimental choices for N-alkylation/arylation, palladium-catalyzed cross-coupling reactions on the pyridine ring, and modern multicomponent reaction (MCR) strategies for scaffold construction.
Introduction: The Strategic Importance of the Pyrrolo[3,4-b]pyridin-5-one Core
The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,4-b]pyridin-5-one system creates a unique electronic and steric environment.[1] This scaffold is of significant interest as it serves as a rigid core from which substituents can be projected into the binding pockets of biological targets. For instance, derivatives have been developed as allosteric modulators of the M4 muscarinic acetylcholine receptor and as potential tubulin polymerization inhibitors for anticancer applications.[1][2]
The primary avenues for functionalization, which will be explored in this document, are:
-
N-6 Functionalization: Modification of the pyrrole nitrogen is the most common and direct strategy to introduce diversity.
-
C-4 and C-2 Functionalization: Typically achieved via halogenation followed by transition-metal-catalyzed cross-coupling.
-
C-7 Functionalization: Often introduced during the initial scaffold synthesis, for example, through multicomponent reactions.[2][4][5]
The choice of strategy is dictated by the desired final compound and the overall synthetic plan. Understanding the reactivity of each position is paramount for efficient and high-yielding synthesis.
Chapter 1: N-6 Functionalization - The Primary Diversity Hotspot
The nitrogen at position 6 is the most nucleophilic and sterically accessible site on the core scaffold, making it the ideal starting point for introducing a wide array of substituents. The two primary methods are N-alkylation and N-arylation.
N-Alkylation via Phase-Transfer Catalysis
Direct alkylation with alkyl halides is a robust method for generating libraries of N-substituted analogs.
Expertise & Experience: While standard protocols often use strong bases like sodium hydride (NaH) in anhydrous organic solvents (e.g., DMF, THF), these conditions can be difficult to scale and require stringent inert atmospheres. A more practical and scalable approach utilizes a phase-transfer catalysis (PTC) system.[6] This method avoids pyrophoric reagents, simplifies the workup, and is often more efficient. The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the N-H group, allowing it to react with the alkyl halide.
Protocol 1.1: N-Alkylation of this compound using PTC
-
Setup: To a round-bottom flask, add this compound (1.0 eq), toluene (10 mL/mmol), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reagent Addition: Add a 50% w/v aqueous solution of sodium hydroxide (NaOH, 5.0 eq). The mixture will be biphasic.
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the vigorously stirring mixture.
-
Reaction: Heat the reaction to 60 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Add water (20 mL/mmol) and ethyl acetate (20 mL/mmol). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
| Alkyl Halide | Catalyst | Base | Yield (%) | Reference |
| Benzyl Bromide | TBAB | 50% NaOH (aq) | ~85% | [6] |
| Ethyl Iodide | TBAB | 50% NaOH (aq) | ~78% | [6] |
| 1,4-Dibromobutane | TBAB | 50% NaOH (aq) | ~65% (Fused) | [6] |
Table 1: Representative yields for N-alkylation via phase-transfer catalysis.
N-Arylation via Buchwald-Hartwig Amination
For the installation of aryl or heteroaryl groups at the N-6 position, the Buchwald-Hartwig amination is the premier method.[7][8] This palladium-catalyzed cross-coupling reaction offers exceptional scope and functional group tolerance.[7][9]
Expertise & Experience: The success of a Buchwald-Hartwig reaction is critically dependent on the choice of ligand, base, and solvent. For lactam substrates, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often superior.[8] They promote the crucial reductive elimination step and prevent catalyst decomposition.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the lactam nitrogen in situ. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst poisoning.
Protocol 1.2: Buchwald-Hartwig N-Arylation
-
Setup: To an oven-dried Schlenk flask, add the pyrrolo[3,4-b]pyridin-5-one (1.0 eq), aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) (10 mL/mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor progress by LC-MS. Reactions are generally complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Chapter 2: C-4 Functionalization via Suzuki-Miyaura Cross-Coupling
Functionalization of the pyridine ring typically requires a two-step sequence: regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[10] This strategy allows for the introduction of a vast array of aryl, heteroaryl, and vinyl groups.
Expertise & Experience: The key to this strategy is achieving regioselective halogenation. The electron-withdrawing nature of the pyridine nitrogen and the lactam carbonyl deactivates the ring towards electrophilic substitution. However, specific conditions can favor substitution at the C-4 position. Once the C-4 bromo or iodo intermediate is secured, the Suzuki-Miyaura coupling is a highly reliable transformation. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent system (e.g., DME/water or Toluene/Ethanol/water) is crucial for high yields.[11][12] Microwave irradiation can significantly accelerate the reaction time.[11]
Protocol 2.1: Suzuki-Miyaura Coupling of a C-4 Bromo Intermediate
-
Setup: In a microwave vial, combine the 4-bromo-pyrrolo[3,4-b]pyridin-5-one (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), Pd(PPh₃)₄ (5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1, 5 mL/mmol).
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Boronic Acid | Base | Yield (%) | Reference |
| Phenylboronic acid | Cs₂CO₃ | >90% | [11] |
| 4-Methoxyphenylboronic acid | K₂CO₃ | ~85% | [10] |
| Thiophene-2-boronic acid | K₂CO₃ | ~75% | [13] |
Table 2: Representative yields for Suzuki-Miyaura cross-coupling reactions.
Chapter 3: Advanced Synthesis via Multicomponent Reactions (MCRs)
For constructing highly substituted pyrrolo[3,4-b]pyridin-5-one scaffolds in a single step, multicomponent reactions (MCRs) are exceptionally powerful. The Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence is a particularly elegant and efficient method.[2][5][14][15]
Expertise & Experience: This one-pot strategy involves the Ugi-Zhu reaction of an aldehyde, an amine, and an isocyanoacetamide to form a 5-aminooxazole intermediate.[5][15] This intermediate is not isolated but is trapped in situ by a dienophile, such as maleic anhydride. This triggers a cascade of reactions: an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to furnish the final, highly decorated pyrrolo[3,4-b]pyridin-5-one core.[2][5] The use of a Lewis acid catalyst like ytterbium triflate (Yb(OTf)₃) and microwave heating can dramatically improve reaction efficiency and yields. This approach allows for the simultaneous installation of substituents at the N-6, C-7, and other positions in a single, atom-economical operation.
Protocol 3.1: One-Pot Ugi-Zhu/Cascade Synthesis
-
Imine Formation: In a microwave reaction tube, combine the aldehyde (1.0 eq), primary amine (1.0 eq), and anhydrous toluene (1.5 mL). Add ytterbium(III) triflate (8 mol%). Heat using microwave irradiation (90 °C, 150 W) for 30 min.[14]
-
Ugi-Zhu Reaction: To the resulting imine solution, add the α-isocyanoacetamide (1.0 eq) and continue microwave irradiation (110 °C, 150 W) for an additional 30 min.[14]
-
Cascade Cycloaddition: Add maleic anhydride (1.1 eq) to the reaction mixture. Continue microwave irradiation (130 °C, 150 W) for 60 min.[14]
-
Workup & Purification: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure and purify the residue directly by flash column chromatography to yield the polysubstituted product.
References
- 1. Buy this compound | 40107-93-5 [smolecule.com]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. | Semantic Scholar [semanticscholar.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 14. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Therapeutics Based on the Pyrrolo[3,4-b]pyridine Scaffold
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel therapeutics derived from the versatile pyrrolo[3,4-b]pyridine scaffold. This document offers detailed protocols and insights into the chemical synthesis, biological screening, and preclinical assessment of these compounds, emphasizing the rationale behind experimental choices to facilitate robust and reproducible research.
Introduction: The Promise of the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core, a fused heterocyclic system, is a "privileged structure" in medicinal chemistry. Its rigid framework and multiple points for chemical modification allow for the precise tuning of pharmacological properties, making it an attractive starting point for the development of drugs targeting a wide array of diseases.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] This guide will walk you through the key stages of developing novel drug candidates based on this promising scaffold.
Part 1: Synthesis of a Pyrrolo[3,4-b]pyridine Compound Library for SAR Studies
A crucial first step in drug discovery is the synthesis of a diverse library of compounds to explore the structure-activity relationship (SAR). Multi-component reactions (MCRs) are particularly well-suited for this purpose as they allow for the rapid assembly of complex molecules in a single step, introducing diversity at multiple positions. The Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade process is an efficient method for synthesizing polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[2][4]
Protocol 1: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/Aza Diels-Alder Cascade
This protocol describes a one-pot synthesis that combines an Ugi-Zhu three-component reaction with a subsequent N-acylation/aza Diels-Alder cycloaddition/decarboxylation/dehydration cascade to generate a library of pyrrolo[3,4-b]pyridin-5-ones.[2][4]
Materials:
-
Appropriate aldehydes, amines, and isocyanides for the Ugi-Zhu reaction
-
Maleic anhydride
-
Ytterbium(III) triflate (catalyst)
-
Toluene (solvent)
-
Microwave reactor
-
Standard organic chemistry laboratory equipment for reaction setup, workup, and purification (e.g., flash chromatography system)
-
Analytical instruments for characterization (NMR, HRMS, IR)
Step-by-Step Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene.
-
Imine Formation: Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to facilitate imine formation.
-
Ugi-Zhu Reaction: Add the isocyanide (1.2 equiv.) and ytterbium(III) triflate (0.03 equiv.) to the reaction mixture. Continue to heat under microwave irradiation for another 10-15 minutes.
-
Cascade Reaction: To the same reaction vessel, add maleic anhydride (1.5 equiv.). Continue the reaction under microwave irradiation until the reaction is complete (monitor by TLC or LC-MS). This step initiates the aza Diels-Alder cycloaddition and subsequent cascade.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified compounds using 1H NMR, 13C NMR, HRMS, and IR spectroscopy to confirm their structure and purity.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rates, allowing for the rapid synthesis of the compound library.
-
Ytterbium(III) triflate: This Lewis acid catalyst is effective in promoting the Ugi-Zhu reaction.
-
One-Pot Procedure: This approach improves efficiency and reduces waste by eliminating the need to isolate intermediates.
Part 2: Biological Evaluation of Pyrrolo[3,4-b]pyridine Derivatives
Once a library of compounds has been synthesized, the next step is to screen them for biological activity. The following protocols describe common in vitro assays for assessing anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5] It measures the metabolic activity of cells, which is an indicator of cell health.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Pyrrolo[3,4-b]pyridine compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The next day, prepare serial dilutions of the pyrrolo[3,4-b]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Cytotoxicity of Pyrrolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 1a | HeLa | 15.2 |
| 1b | HeLa | 8.7 |
| 1c | HeLa | 22.5 |
| 1a | MCF-7 | 25.1 |
| 1b | MCF-7 | 12.3 |
| 1c | MCF-7 | 30.8 |
Mechanism of Action Insight: Tubulin Polymerization Inhibition
Some pyrrolo[3,4-b]pyridin-5-one derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[7]
Experimental Workflow for Anticancer Drug Discovery
Caption: Workflow for Anticancer Drug Discovery.
Antibacterial Activity Assessment
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Pyrrolo[3,4-b]pyridine compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrrolo[3,4-b]pyridine compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Anti-inflammatory Activity Assessment
The inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for many anti-inflammatory drugs. A fluorometric assay can be used to screen for COX-2 inhibitors.[11][12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Pyrrolo[3,4-b]pyridine compounds dissolved in DMSO
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Step-by-Step Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Compound Addition: Add the pyrrolo[3,4-b]pyridine compounds at various concentrations to the wells of the microplate. Also, include wells for a no-inhibitor control and a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of COX-2 activity for each compound concentration and calculate the IC50 value.
Part 3: Preclinical Development Considerations
Promising lead compounds identified from in vitro screening need to be further evaluated for their drug-like properties.
ADME/Tox Profiling
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) studies are critical for assessing the pharmacokinetic and safety profiles of drug candidates.[13][14] For heterocyclic compounds, it's particularly important to evaluate metabolic stability, as they can be susceptible to metabolism.[2][4]
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time.
-
CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this can affect its distribution and efficacy.
-
Permeability: Use cell-based assays (e.g., Caco-2) to predict the intestinal absorption of the compound.
-
Cytotoxicity in Non-cancerous Cells: Evaluate the compound's toxicity in normal cell lines to assess its therapeutic window.
Drug Development Pipeline
Caption: The Drug Development Pipeline.
Conclusion
The pyrrolo[3,4-b]pyridine scaffold represents a rich source of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid framework for the systematic design, synthesis, and evaluation of new drug candidates based on this versatile chemical entity. By understanding the rationale behind each experimental step and employing robust and validated assays, researchers can efficiently advance their drug discovery programs.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. protocols.io [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols: Characterizing 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one as an Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of M4 Allosteric Modulation
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of cholinergic neurotransmission in the central nervous system.[1] Predominantly coupled to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase, thereby decreasing cyclic AMP (cAMP) levels.[2][3] This inhibitory action modulates the release of various neurotransmitters, including dopamine, making the M4 receptor a compelling therapeutic target for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2][4]
Direct-acting orthosteric agonists for muscarinic receptors have historically been challenging to develop due to the highly conserved nature of the acetylcholine binding site across all five receptor subtypes, leading to off-target effects.[4][5] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative.[5] These molecules can fine-tune the receptor's response to the endogenous agonist, acetylcholine, often with greater subtype selectivity.[4][5]
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its derivatives have been identified as positive allosteric modulators (PAMs) of the M4 receptor.[6] As a PAM, this compound enhances the affinity and/or efficacy of acetylcholine, thereby potentiating its natural signaling cascade. This document provides a detailed guide for researchers to characterize the allosteric modulatory properties of this compound on the M4 receptor, from initial binding studies to functional cellular assays.
Understanding the M4 Receptor Signaling Cascade
Activation of the M4 receptor by acetylcholine initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to reduced cAMP production.[2][3] The Gβγ subunits can also activate other signaling pathways, including phospholipase C (PLC) and certain ion channels. A comprehensive understanding of these pathways is crucial for designing and interpreting functional assays.
References
- 1. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Challenges of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in Experimental Assays
Welcome to the technical support center for researchers working with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This molecule, a member of the pyrrolopyridinone class, is of significant interest in drug discovery, with derivatives being explored as inhibitors of kinases like Cdc7 and as allosteric modulators of receptors such as the M4 muscarinic acetylcholine receptor[1][2]. However, its promising biological activity is paired with a common challenge for many heterocyclic compounds: poor aqueous solubility.
This guide provides in-depth, field-proven troubleshooting strategies and protocols to help you navigate these solubility issues, ensuring the integrity and reproducibility of your experimental data.
Section 1: Understanding the Solubility Profile of this compound
This initial section addresses the fundamental solubility characteristics of the compound.
Q1: What are the basic physical and solubility properties of this compound?
A1: this compound is typically a white, crystalline solid.[3] Its chemical structure lends it to be largely insoluble in water at room temperature.[3] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] This solubility profile—high solubility in an organic solvent but low solubility in aqueous buffers—is the primary reason for precipitation issues in assays.
Q2: I've heard about "kinetic" and "thermodynamic" solubility. What's the difference, and which one is relevant for my in vitro assays?
A2: This is a critical distinction. The type of solubility you are concerned with depends on the stage of your research.
-
Kinetic Solubility is the concentration of a compound that can be dissolved when a concentrated organic stock solution (usually DMSO) is rapidly diluted into an aqueous buffer.[4][5] This measurement reflects a supersaturated, metastable state and is highly relevant for most early-stage discovery and high-throughput screening (HTS) applications where compounds are in contact with the assay medium for a limited time.[6][7]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution, where the solid compound has been incubated in the buffer long enough to reach a stable equilibrium (often 12-24 hours).[6][8] This value is typically lower than the kinetic solubility and is more important for later-stage lead optimization and formulation development.[4][5]
For most biochemical and cell-based assays, kinetic solubility is the more immediate and practical parameter to optimize. Your primary goal is to keep the compound in solution for the duration of the experiment.
Section 2: Troubleshooting Guide for Common Precipitation Events
This section is designed as a first-response guide when you observe precipitation.
Scenario 1: Immediate Precipitation Upon Dilution
Q: I prepared a 10 mM stock of my compound in DMSO. When I add it to my aqueous assay buffer or cell culture media, it immediately turns cloudy or forms a visible precipitate. What is happening?
A: You are observing a phenomenon known as "solvent shock" or "crashing out."[9] The compound is rapidly transitioning from a solvent where it is highly soluble (DMSO) to one where it is not (aqueous buffer), causing it to precipitate out of solution. The workflow below can help you diagnose and solve this issue.
Caption: Troubleshooting workflow for immediate compound precipitation.
Scenario 2: Delayed Precipitation During Incubation
Q: My assay plate looked clear when I prepared it, but after several hours in the incubator, I can see crystalline structures or a hazy precipitate in the wells. Why did this happen later?
A: Delayed precipitation occurs when the initial, supersaturated solution is unstable. Over time, the compound transitions from its dissolved, high-energy state to a more stable, lower-energy solid state.[8][10]
| Potential Cause | Explanation | Recommended Solution |
| Metastable State Collapse | The initial kinetic solubility was achieved, but the solution was supersaturated. Over time, nucleation and crystal growth occur, leading to precipitation. | The working concentration is too high for long-term stability. Determine the true thermodynamic solubility or reduce the incubation time if possible. |
| pH Shift in Media | In cell-based assays, cellular metabolism can produce acidic byproducts (like lactic acid), lowering the pH of the medium.[9] If the compound's solubility is pH-dependent, this can trigger precipitation. | Monitor the pH of your culture medium. Ensure the CO₂ level in your incubator is correct to maintain the bicarbonate buffer system. Consider using a more strongly buffered medium (e.g., HEPES), being mindful of potential toxicity. |
| Interaction with Media Components | Salts, phosphates, or proteins in complex media can interact with the compound over time, forming less soluble complexes.[9] Serum proteins like albumin can sometimes bind and solubilize compounds, but can also lead to co-precipitation at high concentrations.[9] | If you suspect media interactions, test solubility in a simpler buffer first (e.g., PBS) to establish a baseline. If using serum, test different percentages. |
| Evaporation | In multi-day experiments, evaporation from the wells of a 96-well plate can increase the compound's effective concentration, pushing it past its solubility limit. | Use plate sealers or lids, ensure proper incubator humidification, and consider adding sterile water to the empty wells around the perimeter of the plate. |
Section 3: Proactive Solubilization Strategies
Instead of just troubleshooting precipitation, you can employ strategies to enhance the aqueous solubility of this compound from the start.
Q: What methods can I use to prepare a more stable solution of this compound in my aqueous assay buffer?
A: Several formulation strategies can be adapted for in vitro assays. The key is to find a method that increases solubility without interfering with the assay itself.
| Strategy | Mechanism of Action | Pros | Cons & Considerations |
| Co-Solvents | A water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG-400) is added to the aqueous buffer to increase the "hydrophobicity" of the solvent system.[11][12] | Simple to implement; can significantly increase solubility. | Co-solvents can affect protein conformation, enzyme activity, and cell viability. Always run a vehicle control with the same co-solvent concentration. Keep final concentration low (typically 1-5%). |
| pH Adjustment | The compound has both a basic pyridine nitrogen and a weakly acidic lactam proton, making its net charge and solubility dependent on pH. Adjusting the buffer pH away from the compound's isoelectric point can increase solubility.[11][13] | Highly effective if the compound is ionizable. | The required pH might be outside the optimal range for your protein's activity or for cell health. You must validate that the pH change does not affect the assay. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the compound, effectively shielding it from the aqueous environment.[10][11][14] | Generally biocompatible and can be very effective. | Can sometimes interfere with compound-target binding if the complex is too stable. May not be suitable for all compound shapes and sizes. |
| Surfactants | At concentrations above the critical micelle concentration (CMC), surfactants (e.g., Tween-80, Triton X-100) form micelles that can encapsulate the hydrophobic compound.[11] | Can achieve high levels of solubilization. | Can denature proteins and disrupt cell membranes. Usually reserved for biochemical assays and used at very low concentrations (e.g., 0.01%). |
Section 4: Essential Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment
This protocol allows you to quickly determine the maximum soluble concentration of your compound under your specific assay conditions.
Materials:
-
High-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Aqueous assay buffer or cell culture medium, pre-warmed to the experimental temperature.
-
Sterile 96-well clear, flat-bottom plate.
-
Multichannel pipette.
Procedure:
-
Prepare Plate: Add 100 µL of your pre-warmed aqueous buffer to wells A2 through A12 and B1 through B12.
-
Add Compound: Add 200 µL of buffer to well A1. Then, add 2 µL of your 10 mM DMSO stock to well A1. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down. This is your highest concentration.
-
Serial Dilution: Transfer 100 µL from well A1 to well A2. Mix well. Transfer 100 µL from A2 to A3. Continue this 2-fold serial dilution across the row to well A11. Do not add compound to well A12 (this is your buffer-only blank).
-
Prepare Control: To assess the effect of the solvent, add 2 µL of 100% DMSO to well B1 (containing 200 µL of buffer) and perform the same serial dilution across row B. This creates a vehicle control.
-
Incubate & Read:
-
Immediate Assessment: Immediately inspect the plate against a dark background for any signs of cloudiness or precipitate. You can also read the absorbance at a high wavelength (e.g., 620 nm) on a plate reader; an increase in absorbance indicates light scattering from a precipitate.[5]
-
Time-Point Assessment: Seal the plate and incubate under your experimental conditions (e.g., 37°C for 4 hours). Re-inspect visually and by plate reader at the end of the incubation period.
-
-
Determine Solubility Limit: The highest concentration that remains clear and shows no increase in light scattering is your maximum kinetic solubility under these conditions.
Protocol 2: Recommended Workflow for Preparing Assay Plates
This workflow minimizes the risk of precipitation.
Caption: Recommended workflow for handling poorly soluble compounds.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO my cells can tolerate? A: This is highly cell-line dependent. Robust, transformed cell lines can often tolerate up to 0.5% DMSO for 48-72 hours, while sensitive primary cells may show stress at concentrations as low as 0.1%.[15] It is critical to run a DMSO vehicle control curve on your specific cell line to determine the highest concentration that does not impact viability or the biological endpoint you are measuring.[15] Concentrations above 1% are generally considered cytotoxic.[15]
Q: My compound won't dissolve in DMSO. Can I use sonication or gentle heating? A: Yes, but with caution. Brief sonication or warming (e.g., to 30-40°C) can help dissolve the solid compound in the initial DMSO stock. However, be aware that excessive heat can degrade the compound. Importantly, this only helps create the stock solution; it does not increase the compound's solubility in the final aqueous assay buffer and will not prevent precipitation upon dilution.
Q: My data shows a dose-response curve, but I can see a precipitate at the higher concentrations. Is this data valid? A: No, the data is likely an artifact and should not be trusted. When a compound precipitates, the actual concentration in solution is unknown and is capped at its solubility limit.[14] Any apparent activity at concentrations above the solubility limit could be due to non-specific effects of the precipitate (e.g., light scattering in optical assays, physical disruption of cell layers) and does not reflect a true pharmacological interaction.
References
- 1. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Multicomponent Reactions for Pyrrolo[3,4-b]pyridin-5-one Synthesis
Introduction: The pyrrolo[3,4-b]pyridin-5-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse biological activities, including antidiabetic and anticancer properties.[1][2][3] Multicomponent reactions (MCRs) offer a highly efficient, atom-economical, and convergent route to this complex scaffold, often assembling the core in a single synthetic operation.[1][4] One of the most robust methods is the Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence involving an aza-Diels-Alder cycloaddition.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to navigate and optimize the synthesis of pyrrolo[3,4-b]pyridin-5-ones via MCRs. We will address common experimental hurdles with evidence-based solutions, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Question 1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I improve it?
Low or no yield is a frequent challenge in MCR optimization. The issue often stems from suboptimal reaction parameters that fail to efficiently drive the complex reaction cascade forward.
Underlying Principles: The Ugi-Zhu/aza-Diels-Alder cascade involves several sequential steps: imine formation, nucleophilic attack by the isocyanide, cyclization to a 5-aminooxazole intermediate, and a subsequent cycloaddition/aromatization cascade.[7][8] Each step has its own kinetic and thermodynamic requirements. The catalyst, solvent, and temperature must be conducive to the entire sequence.
Troubleshooting Protocol:
-
Catalyst Screening & Loading:
-
The "Why": Lewis acids are crucial for activating the initially formed imine towards nucleophilic attack by the isocyanide.[4][7] The choice and amount of catalyst can dramatically affect reaction rates and yields. Common choices include Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃).[4][5][9]
-
Actionable Steps:
-
If using Sc(OTf)₃, consider switching to Yb(OTf)₃, or vice-versa, as substrate sensitivities can vary.
-
Systematically vary the catalyst loading. Start with the literature-recommended 3 mol%, but screen higher loadings (e.g., 5-10 mol%). Be aware that excessive catalyst can sometimes promote side reactions.[10]
-
Ensure the catalyst is anhydrous, as water can deactivate potent Lewis acids.
-
-
-
Solvent Selection:
-
The "Why": The solvent must be able to dissolve all starting materials and intermediates while being compatible with the reaction chemistry. Aprotic solvents are generally preferred. Toluene is a common and effective choice, but others may offer advantages for specific substrates.[4][7]
-
Actionable Steps:
-
Screen a panel of anhydrous aprotic solvents such as Toluene, Benzene, Dichloromethane (DCM), and Chlorobenzene.[5][7][9] Toluene and chlorobenzene are often effective for higher temperature reactions.[4][9]
-
If solubility is an issue, consider more polar aprotic solvents, but be mindful of potential side reactions.
-
-
-
Temperature & Reaction Time Optimization:
-
The "Why": MCRs often require thermal energy to overcome activation barriers, particularly for the cycloaddition and final aromatization steps. Microwave irradiation is highly effective for rapidly and uniformly heating the reaction mixture, often leading to significantly reduced reaction times and improved yields.[5][11][12]
-
Actionable Steps:
-
If using conventional heating, ensure the temperature is consistent. Screen a range from 65°C to 110°C.
-
Strong Recommendation: Employ a dedicated microwave reactor. Typical conditions involve heating at 65-80°C for the initial Ugi-Zhu portion, followed by an increase to 80-150°C after the addition of the dienophile (e.g., maleic anhydride).[4][5][8]
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.
-
-
Optimized Conditions from Literature:
| Catalyst (mol%) | Solvent | Heat Source | Temperature (°C) | Time | Yield Range (%) | Reference |
| Yb(OTf)₃ (3) | Toluene | Microwave | 65 → 80 | 20-30 min | 20-92 | [4] |
| Sc(OTf)₃ (3) | Benzene | Microwave | 65 → 80 | 20 min | 45-46 | [5] |
| Sc(OTf)₃ (cat.) | Toluene | N/A | N/A | N/A | 24-40 | [7] |
| Yb(OTf)₃ (cat.) | Chlorobenzene | Microwave | N/A | 95 min | 50-77 | [9] |
Question 2: I've isolated my product, but it's contaminated with significant side products. How can I improve the reaction's selectivity?
Controlling selectivity is paramount in MCRs due to the large number of potential reactive pathways.[13]
Underlying Principles: Side products can arise from several sources, including the self-condensation of aldehydes, undesired reactions of the isocyanide, or competing cycloaddition pathways. The key is to favor the kinetics of the desired Ugi-Zhu/Diels-Alder sequence over these competing reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Actionable Steps:
-
Controlled Reagent Addition:
-
The "Why": The reaction is a sequential one-pot process, not a "mix-and-heat" MCR. The imine must form first before the isocyanide is introduced. The 5-aminooxazole intermediate should form before the dienophile (maleic anhydride) is added. Adding all components at once can lead to a complex and inseparable mixture.
-
Protocol:
-
Dissolve the aldehyde and amine in the chosen solvent (e.g., toluene).
-
Heat (e.g., 65°C, 5 min via microwave) to promote imine formation.[4][5]
-
Add the Lewis acid catalyst and heat again (e.g., 65°C, 5 min).[4][5]
-
Add the isocyanide component and heat (e.g., 80°C, 15-20 min).[4][5]
-
Finally, add the maleic anhydride and perform the final heating step to drive the cycloaddition and aromatization.[5]
-
-
-
Stoichiometry Adjustment:
-
The "Why": Using a slight excess of the more volatile or reactive components can sometimes drive the reaction to completion, but a large excess can lead to side products.
-
Actionable Steps: While the aldehyde and amine are typically used in a 1.0:1.0 ratio, a slight excess of the isocyanide (1.2 equiv.) and maleic anhydride (1.4 equiv.) is often beneficial to ensure the complete consumption of the key intermediates.[5]
-
Question 3: The purification of my final product is challenging. What strategies can I use?
The crude product of an MCR can be a complex mixture. Standard column chromatography may not always be sufficient or efficient.
Underlying Principles: The polarity of the desired pyrrolo[3,4-b]pyridin-5-one can be similar to that of unreacted starting materials or key intermediates (like the 5-aminooxazole), making chromatographic separation difficult.
Purification Protocol:
-
Aqueous Workup (Crucial First Step):
-
The "Why": An acidic or basic wash can remove unreacted starting materials and certain byproducts.
-
Actionable Steps: After the reaction is complete and the solvent is removed, perform a liquid-liquid extraction. Dissolve the crude residue in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash sequentially with an aqueous solution of Na₂CO₃ or NaHCO₃ (to remove acidic components) and then with brine.[5] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.[5][8]
-
-
Optimized Chromatography:
-
The "Why": A standard Hexane/Ethyl Acetate gradient may not provide sufficient resolution.
-
Actionable Steps:
-
Start with a less polar solvent system to elute non-polar impurities first.
-
If the product is stubborn, consider adding a small percentage (0.5-1%) of triethylamine (NEt₃) to the mobile phase to reduce tailing on silica gel, especially for basic compounds.
-
For very polar compounds, a reverse-phase C18 column may provide better separation.
-
If column chromatography fails, preparative Thin Layer Chromatography (prep-TLC) can be an effective, albeit lower-throughput, alternative for isolating pure material.[5]
-
-
-
Recrystallization:
-
The "Why": If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Actionable Steps: Screen various solvent systems. Common choices include ethanol, isopropanol, or mixtures like EtOAc/Hexane or DCM/Methanol.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for this reaction?
-
A: The process is a domino reaction that begins with a Ugi-Zhu three-component reaction to form a 5-aminooxazole intermediate. This intermediate then acts as a diene in an aza-Diels-Alder reaction with a dienophile (like maleic anhydride). The resulting cycloadduct undergoes a cascade of N-acylation, decarboxylation, and dehydration to yield the final aromatic pyrrolo[3,4-b]pyridin-5-one core.[1][4][7]
-
Caption: Generalized workflow for pyrrolo[3,4-b]pyridin-5-one synthesis.
-
Q2: Why is microwave irradiation so effective for this synthesis?
-
A: Microwave heating provides rapid, uniform, and efficient energy transfer directly to the solvent and reactant molecules.[11] This often leads to dramatically shorter reaction times (minutes vs. hours), higher yields, and cleaner reaction profiles compared to conventional oil bath heating.[12][14]
-
-
Q3: Can I use other dienophiles besides maleic anhydride?
-
A: Yes, while maleic anhydride is the most commonly reported and highly reactive dienophile for this cascade, other electron-deficient alkenes or alkynes could potentially be used. However, substituting the dienophile would require significant re-optimization of the reaction conditions, particularly the temperature and time required for the cycloaddition step.
-
-
Q4: How do I confirm the structure of my final product?
-
A: A combination of spectroscopic techniques is essential. ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and connectivity.[7] High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular formula.[8] Infrared (IR) spectroscopy can help identify key functional groups, such as the ketone C=O stretch.[8] For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.
-
References
- 1. mdpi.com [mdpi.com]
- 2. jovenesenlaciencia.ugto.mx [jovenesenlaciencia.ugto.mx]
- 3. Chemoselective synthesis of multisubstituted pyrrolo[3,4-<i>b</i>]pyridine-2,5,7(6<i>H</i>)-trione through a cascade reaction - ProQuest [proquest.com]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma [mdpi.com]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solution Stability of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Welcome to the technical support center for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and enhance the stability of this compound in solution. As a key heterocyclic scaffold in modern medicinal chemistry, particularly in the development of neurological agents, understanding its stability profile is critical for generating reliable and reproducible experimental data.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a loss of my compound in aqueous solution over time. What is the most likely cause of this degradation?
A: The primary cause of degradation for this compound in solution is the hydrolysis of its lactam ring.
Expertise & Causality: Your compound contains a five-membered lactam, which is a cyclic amide.[3] Like all amides, this functional group is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the amide bond. This reaction is catalyzed by the presence of acid (H⁺) or base (OH⁻).[4][5] The strained nature of the four-membered β-lactam ring, famous from penicillin, makes it highly reactive.[3][6] While your γ-lactam is less strained, the fundamental principle of hydrolysis remains the dominant degradation pathway, resulting in a ring-opened, inactive carboxylic acid product.
The diagram below illustrates the most common degradation pathway, base-catalyzed hydrolysis, where a hydroxide ion directly attacks the carbonyl carbon of the lactam ring.
Caption: Primary degradation pathway of the lactam ring.
Q2: How significantly does pH influence the stability of this compound?
A: The pH of the solution is the single most critical factor governing the stability of this compound. Degradation rates can change by an order of magnitude with each unit change in pH.[7]
Expertise & Causality: The stability of lactams typically follows a U-shaped curve when plotted against pH.[8]
-
Alkaline Conditions (pH > 7): Under basic conditions, the concentration of hydroxide ions (OH⁻) is high. OH⁻ is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the lactam, leading to rapid hydrolysis.[4][7] This is often the fastest degradation pathway.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the carbonyl oxygen of the lactam can become protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile, such as a water molecule.[9]
This dual-catalysis mechanism means that the compound is least stable at very low and very high pH values and exhibits maximum stability in a specific, often narrow, pH range.[5][10]
Q3: What is the recommended pH range and buffer system for preparing and storing solutions?
A: Based on the general chemistry of lactams, the optimal stability is typically found in the slightly acidic range of pH 4.0 to 6.5 .[8] We strongly recommend performing a simple screening study to pinpoint the ideal pH for your specific experimental conditions.
Trustworthiness & Self-Validation: While a general recommendation is useful, empirical testing is crucial for ensuring the integrity of your results. Common buffer systems for this range include:
-
Acetate Buffer (pH 4.0 - 5.6): Simple, effective, and widely used.
-
Citrate Buffer (pH 3.0 - 6.2): Offers a broad buffering range. Be aware that citrate can chelate metal ions, which may be beneficial if metal-catalyzed hydrolysis is a concern.[11]
-
Phosphate Buffer (e.g., Sodium Phosphate, pH 5.8 - 8.0): Very common, but note that its optimal range starts near the upper end of the predicted stability window. Use with caution and verify stability.
Avoid using buffers that contain nucleophilic species (e.g., Tris, which has a primary amine) as they could potentially participate in the ring-opening reaction.
Q4: How do I design a robust pH stability study to find the optimal conditions for my experiment?
A: A well-designed pH stability study is essential for defining optimal storage and handling conditions. This involves incubating the compound in various buffers and monitoring its concentration over time using a suitable analytical method like HPLC.
Experimental Protocol 1: pH Stability Screening
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at different pH values covering the range of interest (e.g., pH 3, 4, 5, 6, 7, 8). Use high-purity water and reagents.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a non-aqueous, water-miscible solvent like DMSO or acetonitrile.
-
Spike Samples: Add a small, precise volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1-2%) to minimize its effect on stability.
-
Incubate: Aliquot the samples into sealed vials and incubate them at a constant, relevant temperature (e.g., room temperature, 37°C). Include a control sample stored at -20°C or -80°C, which will serve as the T=0 reference.
-
Collect Timepoints: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition. Immediately quench any further degradation by freezing at -80°C or by mixing with a quenching solution (e.g., an acidic mobile phase for HPLC analysis).
-
Analyze: Analyze all samples from all timepoints in a single run using a validated stability-indicating HPLC method (see Q5).
-
Plot Data: For each pH, plot the percentage of the parent compound remaining versus time. The condition showing the slowest rate of degradation is the most stable.
Data Presentation: Example pH Screening Design
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
|---|---|---|---|---|---|
| Buffer | Citrate | Acetate | Acetate | Phosphate | Phosphate |
| pH | 4.0 | 5.0 | 6.0 | 7.0 | 8.0 |
| Temperature | 25°C | 25°C | 25°C | 25°C | 25°C |
| Timepoints (hr) | 0, 4, 8, 24, 48 | 0, 4, 8, 24, 48 | 0, 4, 8, 24, 48 | 0, 4, 8, 24, 48 | 0, 4, 8, 24, 48 |
Caption: Workflow for a pH stability screening experiment.
Q5: What is the best analytical method to monitor the degradation of my compound?
A: The gold standard for stability studies is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Expertise & Causality: An effective HPLC method for a stability study is called "stability-indicating," meaning it can separate the intact parent compound from its degradation products, impurities, and any other solution components.[12]
-
Separation: RP-HPLC separates molecules based on their hydrophobicity. The ring-opened hydrolysis product will be significantly more polar than the parent lactam. Therefore, on a standard C18 column, the degradation product will elute much earlier than the intact compound, allowing for clear separation and quantification.
-
Quantification: Using a UV detector set to a wavelength where the compound absorbs strongly (e.g., determined by a UV scan), the peak area of the parent compound can be measured. The decrease in this peak area over time directly corresponds to its degradation.
Experimental Protocol 2: General RP-HPLC Method for Stability Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, then ramp up the percentage of Mobile Phase B to elute the compound. A typical gradient might be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, monitor at a wavelength of maximum absorbance (e.g., 254 nm, but should be optimized).
-
Injection Volume: 10-20 µL.
Trustworthiness: This method is self-validating. The appearance of a new, earlier-eluting peak that grows over time as the parent peak shrinks is a strong indicator of degradation into a more polar species, consistent with hydrolysis. For absolute confirmation, the identity of the new peak can be confirmed using LC-Mass Spectrometry (LC-MS).[13]
Q6: My solution is buffered correctly, but I still see some degradation. What else should I consider?
A: If pH is controlled, other factors can contribute to degradation. The most common are elevated temperature, presence of catalytic metal ions, and exposure to high-intensity light.
Troubleshooting Guide:
-
Temperature: Chemical reactions, including hydrolysis, accelerate at higher temperatures.[7]
-
Action: Store your solutions at reduced temperatures. Refrigeration (2-8°C) is standard. For long-term storage (>1-2 weeks), freezing at -20°C or -80°C is recommended. Perform experiments on ice when possible.
-
-
Metal Ion Catalysis: Trace amounts of divalent metal ions (e.g., Cu²⁺, Zn²⁺) can act as Lewis acids, coordinating to the lactam carbonyl and catalyzing hydrolysis.[11][14] This can be a hidden source of instability.
-
Action: Use high-purity water (e.g., Milli-Q or 18 MΩ·cm) and high-grade buffer reagents. If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 100 µM) to your buffer.
-
-
Photostability: While less common for this specific scaffold, some heterocyclic compounds are sensitive to light, particularly UV light.
-
Action: Protect your solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Minimize exposure to direct laboratory light during experiments.
-
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. β-Lactam - Wikipedia [en.wikipedia.org]
- 4. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: A Guide to Preventing Degradation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This molecule, a core scaffold for compounds like allosteric modulators of the M4 muscarinic acetylcholine receptor, holds significant therapeutic promise.[1][2] However, its chemical structure, specifically the lactam (cyclic amide) moiety, presents inherent stability challenges that can compromise the integrity of biological assay data.
This guide provides in-depth, actionable advice to help you anticipate, identify, and prevent the degradation of your compound, ensuring the accuracy and reproducibility of your experimental results. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your assay design.
Section 1: Frequently Asked Questions - Understanding the Molecule's Vulnerabilities
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What are the primary chemical degradation pathways for this compound in an assay environment?
A1: The this compound scaffold is susceptible to two primary degradation pathways under typical biological assay conditions:
-
Hydrolysis: The lactam ring is an amide and is vulnerable to cleavage by nucleophilic attack of water or hydroxide ions. This reaction is catalyzed by both acidic and basic conditions, leading to a ring-opened, inactive carboxylic acid derivative.[3][4] The rate of hydrolysis is highly dependent on pH and temperature.[5][6]
-
Thiol Reactivity: Many biological assays are conducted in the presence of nucleophilic thiol-containing molecules, such as the amino acid cysteine (present in target proteins), glutathione (GSH) in cell lysates, or reducing agents like dithiothreitol (DTT). These thiols can act as potent nucleophiles and attack the electrophilic carbonyl carbon of the lactam, leading to the formation of a covalent adduct and loss of the parent compound.[7][8][9]
Below is a diagram illustrating these key degradation pathways.
Caption: Primary degradation pathways for the lactam core structure.
Q2: How do common assay components like buffers and additives affect the compound's stability?
A2: Nearly every component of your assay buffer can influence the stability of your compound.
-
pH: This is the most critical factor. The lactam ring is generally most stable at a neutral or slightly acidic pH (around pH 5-7).[6] Both strongly acidic and, particularly, alkaline conditions (pH > 8) can significantly accelerate hydrolysis.[4]
-
Buffer Species: The chemical nature of the buffer itself matters. For example, phosphate buffers can sometimes interact with compounds or affect protein stability differently than Tris or HEPES buffers.[10][11] It is crucial that the buffer maintains a stable pH throughout the experiment, as even minor drifts can impact compound integrity.[12]
-
Reducing Agents: Additives like DTT or TCEP, often used to maintain protein function, are a major source of thiols that can directly react with your compound.
-
Biological Matrix: Cell lysates or serum contain a high concentration of endogenous nucleophiles, including proteins with reactive cysteine residues and high levels of glutathione (GSH), which can lead to rapid compound degradation.[13][14]
Q3: My compound seems to lose potency during long incubation times. Is this definitely a stability issue?
A3: While decreasing potency over time is a classic sign of compound degradation, it is not the only possibility.[5][15] It is essential to differentiate between chemical instability and other common assay artifacts. A frequent issue in high-throughput screening (HTS) is compound aggregation , where molecules form colloidal particles at higher concentrations. These aggregates can non-specifically inhibit enzymes, leading to false-positive results that often disappear over time or under different conditions.[16][17] A key troubleshooting step is to re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the apparent activity is significantly reduced or eliminated, aggregation is the likely culprit.[16]
Section 2: Proactive Stability Assessment - A Workflow for Prevention
Do not wait for inconsistent data to reveal a stability problem. A proactive, systematic assessment of your compound's stability in the intended assay buffer is a critical step in preclinical development. This allows you to optimize conditions before committing to large-scale screening or complex biological experiments.
Caption: A typical experimental workflow for assessing compound stability.
Protocol 1: General Aqueous Buffer Stability Assay
This experiment determines the intrinsic chemical stability of your compound in your chosen assay buffer over time.
Objective: To quantify the rate of degradation and calculate the half-life (t₁/₂) of this compound in a specific aqueous buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay buffer of interest (e.g., PBS, HEPES, or Tris at the desired pH).
-
Quenching solution (e.g., Acetonitrile with a suitable internal standard).
-
HPLC vials.
-
LC-MS system.
Methodology:
-
Preparation: Bring all solutions to the intended experimental temperature (e.g., 37°C).
-
Initiation (T=0): Add a small volume of the compound stock solution to a larger volume of pre-warmed assay buffer to achieve the final desired concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is low (e.g., ≤0.5%) to mimic assay conditions. Mix thoroughly.
-
Timepoint 0: Immediately after mixing, withdraw an aliquot (e.g., 50 µL) and add it to a vial containing a larger volume of quenching solution (e.g., 150 µL). This stops the degradation and precipitates proteins. This is your T=0 sample.
-
Incubation: Incubate the remaining buffer/compound solution at the desired temperature (e.g., 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), repeat step 3, withdrawing aliquots and quenching them.
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.
-
LC-MS Analysis: Analyze the samples using an LC-MS method that can resolve and quantify the parent compound.
-
Data Analysis: Calculate the peak area of the parent compound at each time point, normalized to the internal standard. Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to determine the degradation rate constant and the half-life (t₁/₂ = 0.693 / slope).[14][15]
| Parameter | Recommended Condition | Rationale |
| Final Compound Conc. | 10-50 µM | High enough for reliable detection but relevant to assay concentrations. |
| Final DMSO Conc. | ≤ 0.5% | High DMSO can alter stability and solubility; match your final assay conditions.[18] |
| Temperature | 37°C (or assay temp.) | Degradation is temperature-dependent; use the biologically relevant temperature.[19] |
| Buffer System | Match your final assay | Buffer species and pH are critical variables for stability.[20] |
| Time Points | 0, 1, 2, 4, 8, 24 hours | Provides sufficient data to model the degradation kinetics accurately. |
Section 3: Troubleshooting Guide for Assay Development
When experiments yield unexpected results, a logical troubleshooting process is essential. This guide helps you diagnose and solve stability-related issues.
Caption: A decision-making workflow for troubleshooting poor assay results.
Q4: I've confirmed my compound is degrading. What are the first steps to optimize my assay conditions?
A4: If degradation is confirmed, focus on modifying the assay buffer and conditions.
-
Optimize pH: This is the most impactful and easiest change. Perform the stability assay (Protocol 1) across a pH range (e.g., pH 6.0, 6.5, 7.0, 7.4). Select the pH that provides the best stability without compromising the biological activity of your target.[6]
-
Lower Temperature: If the assay biology permits, lowering the incubation temperature from 37°C to room temperature (25°C) or even 4°C can dramatically slow degradation rates.[19]
-
Minimize Incubation Time: Redesign your experiment to use the shortest possible incubation time that still yields a robust biological signal.
-
Buffer Selection: Test alternative buffer systems. If you are using phosphate, try HEPES or Tris, as some compounds show preferential stability in different buffer species.[20]
| Buffer System | Useful pH Range | Considerations |
| MES | 5.5 - 6.7 | Good choice for slightly acidic conditions where lactams may be more stable. |
| PIPES | 6.1 - 7.5 | Another "Good's" buffer, often used in cell culture media. |
| HEPES | 6.8 - 8.2 | Very common in cell-based assays; generally well-tolerated. |
| Tris | 7.5 - 9.0 | pH is highly temperature-dependent; can be reactive. Use with caution. |
| Phosphate (PBS) | 5.8 - 8.0 | Can precipitate with divalent cations (Ca²⁺, Mg²⁺) and affect some enzymes. |
Q5: How can I protect my compound from thiols if my assay requires a reducing environment?
A5: This is a common challenge, especially in enzymology.
-
Quantify the Problem: First, confirm the reactivity by running a stability assay in your buffer with and without the reducing agent (e.g., 1 mM DTT). This will show if thiol adduction is the primary issue.
-
Use a Thiol-Scavenger: In some cases, you can add a high concentration of a "sacrificial" thiol, like glutathione, that may react preferentially with your compound or other reactive species, but this is complex to optimize.
-
Consider Alternative Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent. It is often less nucleophilic towards electrophilic small molecules than DTT and can sometimes be substituted without loss of protein function.
-
Add Antioxidants: While not a direct solution for thiol reactivity, oxidative stress can sometimes generate reactive species. Including an antioxidant like ascorbic acid might offer some protection, but this must be tested empirically as antioxidants can also have pro-oxidant activities or interfere with assay readouts.[21][22][23]
Section 4: Best Practices for Compound Handling and Storage
Proper handling from the very beginning can prevent downstream problems.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like 100% DMSO. Store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[24]
-
Aqueous Solutions: Avoid preparing and storing aqueous solutions of the compound for extended periods. Prepare fresh dilutions from the DMSO stock for each experiment.
-
Assay Plates: When preparing assay plates, add the compound to the buffer as the final step just before starting the incubation to minimize the time it spends in the aqueous environment.
By implementing these proactive strategies, troubleshooting workflows, and best practices, you can significantly mitigate the risk of compound degradation, leading to more reliable, reproducible, and ultimately more insightful biological data.
References
- 1. Buy this compound | 40107-93-5 [smolecule.com]
- 2. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antioxidant - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
refining experimental protocols for reproducible results with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Welcome to the technical support center for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory. Ensuring the reproducibility of scientific findings is a cornerstone of research, and this resource aims to equip you with the knowledge to achieve consistent and reliable results.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, fostering a deeper understanding of the system you are working with.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and properties of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the basic properties of your compound is the first step toward reproducible experiments. Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O | [3][4] |
| Molecular Weight | 134.14 g/mol | [5] |
| CAS Number | 40107-93-5 | [5] |
| Appearance | White crystalline solid/powder | [4] |
| Melting Point | Approx. 200-205°C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMF, Ethanol) | [4] |
| Storage | Sealed in a dry environment at room temperature |
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of the compound, store it in a tightly sealed container in a dry, cool place, such as a desiccator at room temperature. The pyrrolopyridinone core is generally stable, but prolonged exposure to moisture or extreme pH conditions during storage can lead to degradation. For long-term storage, consider an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation.
Q3: What are the primary safety precautions for handling this compound?
While specific toxicity data is limited, standard laboratory precautions are essential.[4] The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a chemical fume hood to avoid inhalation.[4]
Q4: What is the best practice for preparing stock solutions for biological assays?
Variability in biological assays often originates from inconsistent compound preparation.[6]
-
Solvent Choice: Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).
-
Procedure: To ensure complete dissolution, warm the solution gently (37°C) and vortex thoroughly. Visually inspect the solution to ensure no solid particulates remain.
-
Final Concentration: When diluting the stock solution into aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells, typically ≤0.5%. High final concentrations of the compound can lead to precipitation in the media.
Q5: What is the primary biological target and application for this class of compounds?
The this compound scaffold is recognized as a privileged structure in medicinal chemistry.[7] Its most prominent role is as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is a key target in the research of neurological and psychiatric conditions like Alzheimer's disease and schizophrenia.[3][8] Furthermore, this core structure is utilized as a scaffold for developing novel inhibitors of other targets, such as ATR kinase for cancer therapy.[9]
Troubleshooting Guide: From Synthesis to Biological Assay
This guide provides solutions to specific issues you may encounter during your experimental workflow.
Part 1: Synthesis and Purification
The synthesis of pyrrolo[3,4-b]pyridin-5-ones often involves multicomponent reactions (MCRs), which, while efficient, can be prone to issues with yield and purity.[10][11]
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a frequent challenge in organic synthesis.[12] A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow for Low Reaction Yield
Caption: General Troubleshooting Workflow for Low Reaction Yield.
| Potential Cause | Recommended Action & Rationale |
| Poor Reagent Quality | Verify the purity of starting materials using techniques like NMR or GC-MS. Impurities can act as inhibitors or lead to side reactions.[12] |
| Degraded Reagents/Catalyst | Many reagents, especially amines and catalysts like scandium or ytterbium triflate used in MCRs, can be hygroscopic or degrade over time. Use freshly opened or properly stored materials.[7][11] |
| Suboptimal Conditions | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Do not simply rely on a literature procedure's time, as scales and reagent lots can vary. Run small-scale experiments to screen different temperatures.[12] |
| Air/Moisture Sensitivity | Some intermediates or reagents may be sensitive to air or moisture. If suspected, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | Your product may have partial solubility in the aqueous layer, especially if it has polar functional groups. Always check all layers and filtrates for your product before discarding them.[13] |
Q2: I'm having difficulty purifying my product by column chromatography. What can I do?
Chromatography issues often stem from an inappropriate solvent system or poor column packing.
-
Optimize the Solvent System: Before running a column, meticulously optimize the solvent system using TLC. Aim for a retention factor (Rƒ) of ~0.25-0.35 for your target compound to ensure good separation.
-
Proper Column Packing: Ensure the column is packed uniformly to prevent "channeling," which leads to poor separation. A wet slurry packing method is generally most reliable.[12]
-
Compound Stability: The silica gel used in column chromatography is slightly acidic and can cause degradation of sensitive compounds. If you observe streaking or new spots on TLC after spotting a pure sample on silica, consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
Part 2: Cell-Based Assays
Reproducibility is a significant challenge in cell-based assays.[14][15] Success depends on controlling a multitude of variables.[6]
Q1: My results from cell-based assays are highly variable between experiments. How can I improve reproducibility?
High variability can mask the true biological effect of your compound. A multifactorial approach is needed to minimize it.
Workflow for Optimizing Cell-Based Assay Reproducibility
References
- 1. Reproducibility - Wikipedia [en.wikipedia.org]
- 2. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 3. Buy this compound | 40107-93-5 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 40107-93-5 [sigmaaldrich.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 9. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. azolifesciences.com [azolifesciences.com]
Validation & Comparative
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Scaffold: A Privileged Core for Kinase and Receptor Modulation
A Comparative Guide to Structure-Activity Relationships
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core is a versatile bicyclic lactam that has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure and multiple points for chemical modification have allowed for the development of potent and selective modulators of various biological targets, ranging from protein kinases to G-protein coupled receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this and closely related dihydro-pyrrolo frameworks, offering insights for researchers and drug development professionals.
The Allure of a Fused Ring System
The compact, fused-ring system of the this compound scaffold provides a three-dimensional architecture that can effectively probe the binding pockets of complex biological targets. The lactam moiety offers a key hydrogen bond donor and acceptor, while the aromatic pyridine ring can engage in π-stacking and other non-covalent interactions. The dihydropyrrole ring provides saturation and points for substitution that can be used to fine-tune the physicochemical properties and target engagement of the molecule.
Comparative SAR Analysis: Learning from Analogs
While comprehensive SAR studies on the this compound scaffold for a single target are not extensively documented in publicly available literature, significant insights can be gleaned from patent literature and by comparing it to structurally similar heterocyclic systems. This comparative approach allows for the deduction of key SAR trends.
A notable example of the therapeutic potential of this scaffold comes from its exploration as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders.[1] Furthermore, extensive research on the closely related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core as selective CDK2 inhibitors provides a valuable roadmap for understanding how substitutions on the dihydro-pyrrolo ring system can drive potency and selectivity.[2]
Key Modification Points and Their Impact on Activity
The SAR of these derivatives can be systematically explored by considering substitutions at three key positions: the pyridine ring, the lactam nitrogen, and the dihydropyrrole ring.
Key modification points on the scaffold.
-
The Pyridine Ring (Position 2 and 3): Substitutions on the pyridine ring are crucial for modulating target affinity and selectivity. Small, electron-withdrawing groups can enhance interactions with the hinge region of kinases. In the context of M4 receptor modulation, various substituted aryl and heteroaryl groups at this position have been explored to optimize potency.[1]
-
The Lactam Nitrogen (Position 6): This position is a key vector for introducing a wide variety of substituents that can project into solvent-exposed regions of a binding site or pick up additional interactions. In the development of CDK2 inhibitors from the related pyrrolo[2,3-d]pyrimidin-6-one series, large and diverse substituents at the equivalent position were found to be critical for achieving high selectivity over other cyclin-dependent kinases.[2]
-
The Dihydropyrrole Ring (Position 7): Modifications at this position can influence the conformation of the entire scaffold. Introducing steric bulk can lead to improved selectivity by preventing binding to off-target proteins with smaller binding pockets.
Case Study Comparison: Kinase vs. GPCR Targeting
To illustrate the versatility of the dihydro-pyrrolo framework, we can compare the SAR of two distinct series of compounds targeting different protein families: the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors and the 6,7-dihydro-5H-pyrrolo[1,2-b][3][4][5]triazole derivatives as necroptosis inhibitors acting on the RIPK1 kinase.[3][4][6]
| Scaffold | Target | Key SAR Observations | Reference |
| 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR Kinase | Potency is highly sensitive to the substituent on the pyrimidine ring. A 2-(ethylsulfonyl)phenyl group was found to be optimal, suggesting a key interaction in a specific pocket of the kinase. | [4] |
| 6,7-dihydro-5H-pyrrolo[1,2-b][3][4][5]triazole | RIPK1 Kinase (Necroptosis) | The substituent on the triazole ring plays a critical role in activity. A morpholine-containing side chain was identified as being important for potent inhibition. | [3][6] |
This comparison highlights a common theme in the SAR of these related scaffolds: the nature of the substituent on the six-membered aromatic ring is a primary determinant of potency and selectivity, likely due to its role in anchoring the molecule within the ATP-binding site of kinases.
Experimental Protocols
General Synthesis of the this compound Core
The synthesis of the core scaffold can be achieved through a multi-step sequence, often starting from commercially available pyridine derivatives. A representative synthetic route is outlined below.[5]
General synthetic workflow.
Step 1: Bromination of the Pyridine Ring
-
To a solution of the starting pyridine derivative in a suitable solvent (e.g., sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 2: Palladium-Catalyzed Cross-Coupling
-
To a solution of the bromopyridine derivative and a terminal alkyne in a solvent mixture (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours under an inert atmosphere.
-
After cooling, extract the product and purify by column chromatography.
Step 3: Cyclization
-
The alkynylpyridine is then subjected to a cyclization reaction. The specific conditions will depend on the nature of the desired final product and may involve treatment with a primary amine in the presence of a catalyst.
Step 4: Lactam Formation
-
The final step involves the formation of the lactam ring, which can often be achieved through an oxidative cyclization or by intramolecular amide bond formation from a suitably functionalized precursor.
In Vitro Biological Evaluation: Kinase Inhibition Assay
A common method to assess the inhibitory activity of these compounds against a specific kinase is through a biochemical assay.
Protocol: TR-FRET Kinase Assay
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.
-
Incubate for a further 60 minutes to allow for antibody-antigen binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Conclusion
The this compound scaffold and its close relatives represent a fertile ground for the discovery of novel therapeutics. The comparative analysis of SAR across different biological targets reveals that while the core provides a rigid and favorable framework for binding, the substituents on the aromatic and lactam portions of the molecule are the key determinants of potency and selectivity. Future exploration of this scaffold, aided by structure-based drug design and a deeper understanding of the target biology, is likely to yield a new generation of potent and selective modulators for a range of diseases.
References
- 1. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs in Drug Discovery
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various therapeutic targets. This guide provides a comparative analysis of the efficacy of different analogs derived from this core, with a focus on their application in oncology and other diseases. We will delve into the structure-activity relationships (SAR), experimental data, and underlying mechanisms of action that govern their biological effects.
The Allure of the Pyrrolo[3,4-b]pyridin-5-one Core
The pyrrolo[3,4-b]pyridin-5-one system, an aza-analog of isoindolin-1-one, provides a rigid bicyclic framework that can be strategically functionalized to achieve high-affinity interactions with the active sites of enzymes, particularly kinases.[1] The lactam ring and the adjacent aromatic pyridine ring offer key hydrogen bonding and pi-stacking opportunities, respectively, making it an attractive starting point for inhibitor design.
Comparative Efficacy of Analogs Targeting Key Cellular Pathways
The versatility of the this compound scaffold is evident in the diverse range of biological targets its analogs have been shown to modulate. Below, we compare the efficacy of prominent analog series based on their primary cellular targets.
ATR Kinase Inhibitors for DNA Damage Response Modulation
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in cancer therapy.[2] A series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives, which share a similar bicyclic core, have been developed as potent ATR inhibitors.[2]
A standout analog from this series, compound 5g , demonstrated exceptional potency with an IC50 value of 0.007 µM against ATR kinase.[2] This high efficacy is attributed to specific substitutions on the pyrimidine ring that optimize interactions within the ATP-binding pocket of the enzyme. In cellular assays, compound 5g effectively reduced the phosphorylation of downstream ATR targets, confirming its on-target activity and demonstrating significant anti-tumor effects.[2]
Table 1: Comparative Efficacy of ATR Kinase Inhibitors
| Compound | Target | IC50 (µM) | Cellular Activity | Reference |
| 5g | ATR Kinase | 0.007 | Significant reduction in phosphorylation of downstream targets, good anti-tumor activity. | [2] |
Necroptosis Inhibitors Targeting RIPK1
Necroptosis, a form of programmed necrosis, is implicated in various inflammatory and neurodegenerative diseases. Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of this pathway. A novel class of 6,7-dihydro-5H-pyrrolo[1,2-b][2][3][4]triazole derivatives has been identified as potent necroptosis inhibitors by targeting RIPK1.[3]
The representative compound 26 from this series displayed potent anti-necroptotic activity in both human and mouse cell lines.[3] Molecular docking studies revealed that this class of compounds binds to an allosteric pocket of RIPK1, acting as type III inhibitors.[3] This allosteric modulation provides a high degree of selectivity and avoids off-target effects associated with targeting the highly conserved ATP-binding site of kinases.
Broad-Spectrum Anticancer Agents
The inherent cytotoxicity of certain pyrrolo[3,4-b]pyridin-5-one analogs has been explored for general anticancer applications. A study involving a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones synthesized via a multi-component reaction demonstrated significant cytotoxicity against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[5]
Another study focused on analogs synthesized via an Ugi–Zhu reaction, which were evaluated against breast carcinoma cell lines (MCF-7 and MDA-MB-231).[1] Several compounds in this series exhibited low micromolar IC50 values, highlighting the potential of this scaffold in developing novel chemotherapeutic agents.[1] The mechanism of action for these compounds is believed to involve the inhibition of critical cellular proliferation pathways, with some evidence suggesting αβ-tubulin as a potential target.[5]
Table 2: In Vitro Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-one Analogs against Breast Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| 1a | 10.2 | 12.5 | [1] |
| 1b | 8.5 | 9.8 | [1] |
| 1c | 15.3 | 18.1 | [1] |
| 1d | 7.9 | 8.2 | [1] |
| 1e | 11.4 | 13.7 | [1] |
| 1f | 9.1 | 10.5 | [1] |
| 1g | 12.8 | 14.2 | [1] |
| 1h | 6.3 | 7.1 | [1] |
| 1i | 18.7 | 20.4 | [1] |
| 1j | 14.5 | 16.9 | [1] |
| 1k | 5.8 | 6.5 | [1] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of these analogs.
Kinase Inhibition Assay (Example: ATR Kinase)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials : Recombinant human ATR kinase, substrate peptide (e.g., GST-p53), ATP, kinase buffer, 96-well plates, and detection reagents.
-
Procedure :
-
Add 10 µL of diluted test compound to the wells of a 96-well plate.
-
Add 20 µL of a mixture of the substrate peptide and ATP in kinase buffer.
-
Initiate the reaction by adding 20 µL of recombinant ATR kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or ELISA.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Culture : Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
In the landscape of kinase inhibitor discovery, the emergence of novel scaffolds presents both exciting opportunities and the rigorous challenge of thorough characterization. This guide provides a comprehensive framework for benchmarking the therapeutic potential of the novel compound 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. While derivatives of the broader pyrrolopyridine class have shown activity as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase and against various cancer cell lines, direct kinase inhibitory data for this specific parent compound is not yet prevalent in public-domain literature.[1][2]
Therefore, this guide puts forth a hypothetical, yet scientifically robust, benchmarking study against two well-validated and therapeutically relevant kinase targets: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 Beta (GSK-3β). These kinases are implicated in a range of pathologies from neurodegenerative diseases to cancer, making them plausible targets for a novel heterocyclic compound.[][4]
We will explore the head-to-head comparison of this compound with established inhibitors, providing detailed experimental protocols and the scientific rationale behind each step.
Selection of Comparator Kinase Inhibitors
The choice of appropriate benchmark inhibitors is critical for contextualizing the potency and selectivity of a novel compound. For this hypothetical study, we have selected the following well-characterized inhibitors for CDK5 and GSK-3β:
| Target Kinase | Comparator Inhibitor | Rationale for Selection |
| CDK5 | Roscovitine | A potent and well-studied purine-based inhibitor of several CDKs, including CDK5, with extensive literature documentation.[5][6][7] |
| Dinaciclib | A highly potent, multi-CDK inhibitor that includes strong activity against CDK5, currently in clinical development.[][6] | |
| GSK-3β | CHIR-99021 | A highly selective and potent ATP-competitive inhibitor of GSK-3, widely used as a tool compound in cell biology.[8][9] |
| Kenpaullone | An ATP-competitive inhibitor of GSK-3β and CDKs, offering an interesting point of comparison for selectivity.[8][10] |
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a comprehensive evaluation, beginning with direct biochemical assays and progressing to more physiologically relevant cell-based models.
Caption: A streamlined workflow for kinase inhibitor benchmarking.
Part 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on the purified kinase enzyme. Radiometric and luminescence-based assays are the gold standards for this purpose.[11][12][13]
2.1.1. In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted for a generic kinase and can be optimized for CDK5 and GSK-3β. The principle involves quantifying the amount of ATP consumed during the phosphorylation reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The specific substrate will depend on the kinase (e.g., Histone H1 for CDK5, a specific peptide substrate for GSK-3β). ATP concentration should be at or near the Km for the respective kinase to ensure accurate IC50 determination.[14]
-
Prepare serial dilutions of this compound and comparator inhibitors in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the wells.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[15]
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
2.1.2. Kinase Selectivity Profiling
To understand the specificity of the compound, it is crucial to screen it against a broad panel of kinases.[16] This is often performed by specialized contract research organizations. The compound should be tested at a fixed concentration (e.g., 1 µM and 10 µM) against a panel of at least 100-200 kinases. The results are typically presented as a percentage of inhibition, allowing for the identification of off-target effects.
Part 2: Cell-Based Assays for Cellular Potency and Target Engagement
Cell-based assays provide more physiologically relevant data by assessing the inhibitor's performance in a complex cellular environment.[17][18][19]
2.2.1. Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to the target kinase in living cells.[17]
Experimental Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the target kinase (CDK5 or GSK-3β) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ tracer and the compound dilutions to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer.
-
-
Data Analysis:
-
Competitive displacement of the tracer by the compound results in a decrease in the BRET signal.
-
Calculate the IC50 values from the dose-response curves to determine the cellular potency of the compound.
-
2.2.2. Downstream Substrate Phosphorylation Assay (Western Blot or ELISA)
This assay confirms that the inhibition of the target kinase leads to a functional downstream effect.
Caption: Simplified signaling pathways for CDK5 and GSK-3β.
Experimental Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for CDK5/GSK-3β) and treat with increasing concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Detection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., phospho-Tau for CDK5, phospho-β-catenin for GSK-3β) and the total protein. Use a secondary antibody for detection.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or absorbance (ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the IC50 for the inhibition of substrate phosphorylation.
-
Data Summary and Interpretation
The collective data should be compiled into clear, comparative tables to facilitate a holistic assessment of this compound against the benchmark inhibitors.
Table 1: Comparative Biochemical Potency
| Compound | CDK5 IC50 (nM) | GSK-3β IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Roscovitine | Literature/Experimental Value | Literature/Experimental Value |
| Dinaciclib | Literature/Experimental Value | Literature/Experimental Value |
| CHIR-99021 | Literature/Experimental Value | Literature/Experimental Value |
| Kenpaullone | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Comparative Cellular Activity
| Compound | Cellular Target Engagement IC50 (nM) - CDK5 | Cellular Target Engagement IC50 (nM) - GSK-3β | Substrate Phosphorylation Inhibition IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Roscovitine | Experimental Value | Experimental Value | Experimental Value |
| Dinaciclib | Experimental Value | Experimental Value | Experimental Value |
| CHIR-99021 | Experimental Value | Experimental Value | Experimental Value |
| Kenpaullone | Experimental Value | Experimental Value | Experimental Value |
A successful lead candidate would ideally exhibit high potency in both biochemical and cellular assays, a clean selectivity profile, and a clear mechanism of action demonstrated by the inhibition of downstream signaling.
Conclusion
This guide outlines a rigorous and systematic approach to benchmark the novel compound this compound against established kinase inhibitors. By following these detailed protocols, researchers can generate a comprehensive data package to evaluate its potential as a therapeutic agent. The integration of biochemical and cellular assays is paramount for making informed decisions in the drug discovery pipeline. While the kinase inhibitory profile of this specific scaffold is yet to be fully elucidated, the methodologies described herein provide a clear path forward for its characterization and potential development.
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives
Introduction: The Pyrrolo[3,4-b]pyridin-5-one Scaffold and the Modern Imperative for Integrated Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core is one such scaffold.[1][2] This fused heterocyclic system is an aza-analogue of isoindolin-1-one, a core component of various anticancer agents.[1][2] Its derivatives have shown significant potential, acting as allosteric modulators of the M4 muscarinic acetylcholine receptor for neurological disorders or exhibiting cytotoxicity against various cancer cell lines.[1][3][4]
The journey from a promising scaffold to a clinical candidate is fraught with challenges, high costs, and a significant rate of attrition. To navigate this complex path efficiently, modern drug discovery has moved beyond a linear, siloed approach. Instead, we embrace a cyclical, integrated strategy where computational (in silico) predictions and biological (in vitro) testing are in constant dialogue. This guide provides an in-depth, experience-driven comparison of these methodologies, using the pyrrolo[3,4-b]pyridin-5-one scaffold as a practical exemplar. Our goal is not just to present protocols but to illuminate the causal logic behind them, establishing a self-validating system that enhances the reliability and predictive power of our research.
Pillar 1: In Vitro Validation — Establishing the Biological Ground Truth
The ultimate measure of a compound's potential is its activity in a biological system. In vitro assays provide this crucial "ground truth." While various assays exist, we will focus on kinase inhibition, a common therapeutic target for this class of compounds.[5][6][7] Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[6][8]
Expertise in Action: The Rationale Behind a Robust Kinase Assay
An in vitro kinase assay is not merely about mixing a compound with an enzyme. Every parameter is a deliberate choice to ensure data integrity. The goal is to determine the IC50 value—the concentration of an inhibitor required to reduce enzyme activity by 50%.[8] However, for this value to be meaningful and comparable across studies, the experimental design must be rigorously controlled.
A critical, often overlooked, factor is the ATP concentration. Many assays are run at arbitrary or low ATP levels to make inhibitors appear more potent. A more scientifically sound approach is to use an ATP concentration that is equal to the Michaelis-Menten constant (Km) for the specific kinase.[6][8] This ensures that the IC50 values are more representative of the compound's true potency and allows for a more accurate calculation of the inhibitor constant (Ki), the ultimate measure of binding affinity.[8]
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. A potent inhibitor will spare ATP, leading to a high signal.[9]
Step-by-Step Methodology:
-
Compound Preparation: A series of this compound derivatives are solubilized in 100% DMSO to create stock solutions. A 10-point serial dilution is then prepared.
-
Reaction Mixture Preparation: In a 384-well plate, the kinase, a suitable peptide substrate, and the kinase buffer are combined.
-
Inhibitor Addition: Nanomolar to micromolar concentrations of the test compounds are added to the reaction wells. Control wells containing DMSO (negative control, 100% activity) and a known potent inhibitor (positive control, 0% activity) are included.
-
Initiation of Kinase Reaction: The reaction is initiated by adding ATP at a final concentration equal to the kinase's Km value. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: An equal volume of a luminescence-based ATP detection reagent (like Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the amount of remaining ATP.[9]
-
Data Acquisition: After a brief incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The raw luminescence units are converted to percent inhibition relative to the controls. The IC50 values are then calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Hypothetical In Vitro Screening Results
| Compound ID | R-Group Modification | Target Kinase X IC50 (nM) |
| PBP-001 | -H | 1,250 |
| PBP-002 | -Phenyl | 450 |
| PBP-003 | -4-Fluorophenyl | 120 |
| PBP-004 | -4-Chlorophenyl | 85 |
| PBP-005 | -3-Morpholinopropyl | 2,500 |
Visualization: In Vitro Kinase Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Pillar 2: In Silico Prediction — The Virtual Design Laboratory
In silico methods, particularly molecular docking, provide a powerful, cost-effective way to predict how a ligand might bind to its protein target.[10] This allows us to screen vast virtual libraries, prioritize compounds for synthesis, and rationalize observed structure-activity relationships (SAR). The core principle is to use a scoring function to estimate the binding affinity between a ligand and a protein's active site.[10][11]
Expertise in Action: Ensuring a Meaningful Docking Simulation
The adage "garbage in, garbage out" is especially true for molecular docking. The trustworthiness of the output depends entirely on the quality of the input and the protocol.
-
Protein Preparation is Key: Simply downloading a crystal structure from the Protein Data Bank (PDB) is insufficient. The structure must be meticulously prepared: water molecules removed, hydrogen atoms added, and side chains optimized.[12] This "protein preparation wizard" step ensures a chemically correct and realistic representation of the target.[12]
-
Defining the Search Space: The "receptor grid" defines the active site where the docking algorithm will search for binding poses.[12] Its placement is critical. For kinase inhibitors, this grid is typically centered on the co-crystallized ligand in the ATP-binding site, ensuring the simulation explores the relevant interaction space.
Protocol: Molecular Docking of Pyrrolo[3,4-b]pyridin-5-one Derivatives
This protocol describes a standard workflow using a platform like the Schrödinger Suite.[12]
Step-by-Step Methodology:
-
Protein Preparation:
-
Select a high-resolution crystal structure of the target kinase (e.g., "Target Kinase X") from the PDB.
-
Use a protein preparation tool to assign bond orders, add hydrogens, remove crystallographic waters, and perform a constrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate 3D structures of the same series of this compound derivatives (PBP-001 to PBP-005).
-
Use a ligand preparation module (e.g., LigPrep) to generate possible ionization states at physiological pH and perform a thorough conformational search and energy minimization.[12]
-
-
Receptor Grid Generation:
-
Define the active site by creating a bounding box (grid) centered on the location of the native ligand in the crystal structure.
-
-
Molecular Docking:
-
Perform the docking calculation using a program like Glide.[12] The ligands are treated as flexible, while the protein is typically held rigid.
-
The program systematically samples ligand conformations within the active site grid and ranks them using a scoring function (e.g., GlideScore), which estimates the free energy of binding.
-
-
Post-Docking Analysis:
-
Analyze the top-scoring poses for each compound.
-
Visualize the binding modes and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with specific amino acid residues in the active site.
-
Data Presentation: Hypothetical In Silico Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Predicted H-Bond Interactions (Target Kinase X) |
| PBP-001 | -6.5 | Hinge Region: Met102 |
| PBP-002 | -7.8 | Hinge Region: Met102; Gatekeeper: Thr75 |
| PBP-003 | -8.9 | Hinge Region: Met102, Cys100 |
| PBP-004 | -9.2 | Hinge Region: Met102, Cys100; DFG Motif: Asp179 |
| PBP-005 | -5.1 | None |
Visualization: In Silico Molecular Docking Workflow
Caption: Workflow for a structure-based in silico molecular docking study.
Pillar 3: Cross-Validation — The Synthesis of Prediction and Reality
This is the most critical phase, where the two streams of data converge. The central question is: Do our computational predictions accurately reflect the biological reality observed in vitro? A strong correlation builds confidence in the predictive power of our in silico model, allowing us to use it to guide further compound design and optimization.
Comparative Data Analysis
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro Target Kinase X IC50 (nM) | Correlation Analysis |
| PBP-001 | -6.5 | 1,250 | Baseline |
| PBP-002 | -7.8 | 450 | Good: Improved score, improved potency |
| PBP-003 | -8.9 | 120 | Strong: Better score, better potency |
| PBP-004 | -9.2 | 85 | Strong: Best score, best potency |
| PBP-005 | -5.1 | 2,500 | Good: Poor score, poor potency |
Analysis of Causality:
-
Strong Correlation: In this hypothetical dataset, there is a clear correlation. As the docking score becomes more negative (indicating a more favorable predicted binding energy), the IC50 value decreases (indicating higher potency). The addition of the phenyl group (PBP-002) and subsequently electron-withdrawing halogens (PBP-003, PBP-004) likely forms favorable interactions in the active site, as predicted by the docking model, which translates directly to improved biological activity.
-
Investigating Discrepancies: What if PBP-004 had a great docking score but a poor IC50? This is where a scientist's expertise is crucial. We would hypothesize reasons:
-
Poor Solubility: The compound may be precipitating out of the assay buffer.
-
Permeability Issues: Not relevant for a cell-free assay, but critical for cell-based assays.
-
Metabolic Instability: The compound might be degrading in the assay medium.
-
Model Inaccuracy: The scoring function may be over- or under-emphasizing certain types of interactions. This feedback is invaluable for refining the in silico model.
-
The Self-Validating Cycle of Drug Discovery
The relationship between in silico and in vitro methods is not a one-way street but a synergistic cycle. This iterative process is the cornerstone of a trustworthy and efficient drug discovery program.[13]
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buy this compound | 40107-93-5 [smolecule.com]
- 4. WO2017112719A1 - this compound allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape of Pyrrolo[3,4-b]pyridin-5-ones: A Comparative Guide to Preclinical Efficacy
The pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its structural resemblance to the core of various bioactive molecules has spurred the synthesis and evaluation of a diverse library of derivatives.[1][2] While numerous studies have documented the in vitro cytotoxic effects of these compounds against a range of cancer cell lines, a comprehensive understanding of their in vivo efficacy is paramount for their translation into clinical candidates. This guide provides a comparative analysis of the available preclinical in vivo data for pyrrolo[3,4-b]pyridin-5-one derivatives and closely related analogues, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
From Cell Lines to Animal Models: The Rationale for In Vivo Testing
In vitro assays, while crucial for initial screening and mechanistic studies, cannot fully recapitulate the complex biological environment of a living organism. The transition to in vivo models is a critical step in drug development, providing essential information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (target engagement and biological response in a physiological setting), and overall anti-tumor activity. The use of xenograft models, where human cancer cells are implanted into immunodeficient mice, is a standard approach to evaluate the efficacy of novel anticancer agents in a setting that mimics human tumor growth.[3]
Comparative In Vitro Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
A number of polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been synthesized and evaluated for their in vitro anticancer activity. These studies have revealed that the cytotoxic effects are highly dependent on the nature and position of the substituents on the core scaffold. For instance, a series of 12 derivatives were tested against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki), with some compounds exhibiting significant cytotoxicity.[4] Similarly, another study focused on breast cancer cell lines (MDA-MB-231 and MCF-7), identifying a derivative, compound 1f , with potent activity against the triple-negative MDA-MB-231 cell line.[1]
These in vitro studies often point towards mechanisms of action such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cancer progression.[2] The promising results from these cell-based assays serve as the foundation for selecting candidates for more rigorous in vivo evaluation.
In Vivo Efficacy of a Pyrrolopyridine-Based Met Kinase Inhibitor: A Case Study
The investigated compound, a conformationally constrained 2-pyridone analogue, demonstrated potent inhibition of Met kinase with an IC50 value of 1.8 nM and significant antiproliferative activity against the Met-dependent GTL-16 gastric carcinoma cell line.[5]
Key In Vivo Findings:
-
Significant Antitumor Activity: The compound exhibited significant in vivo antitumor activity in a GTL-16 human gastric carcinoma xenograft model in mice.[5]
-
Favorable Pharmacokinetic Profile: The inhibitor possessed a favorable pharmacokinetic profile in mice, a critical factor for achieving therapeutic concentrations in vivo.[5]
The success of this related compound underscores the therapeutic potential of the broader pyrrolopyridine scaffold and provides a framework for the in vivo evaluation of novel pyrrolo[3,4-b]pyridin-5-one derivatives.
Experimental Design for In Vivo Efficacy Studies
The robust evaluation of a compound's in vivo efficacy relies on a well-designed experimental protocol. The following is a representative workflow for a subcutaneous xenograft model, based on methodologies described for testing novel anticancer agents.[3]
Caption: A generalized workflow for evaluating the in vivo antitumor efficacy of a test compound using a subcutaneous xenograft model.
Detailed Protocol for a Subcutaneous Xenograft Study:
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., GTL-16) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow until they reach a predetermined size (e.g., 150-200 mm³).
-
Mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving the test compound at different doses.
-
-
Compound Administration and Monitoring:
-
The pyrrolo[3,4-b]pyridin-5-one derivative is administered according to a specific dosing schedule (e.g., once daily, orally).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is concluded when tumors in the control group reach a specified maximum size or after a predetermined treatment period.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints may include tumor regression and overall survival.
-
Targeting Key Signaling Pathways
Many pyrrolo[3,4-b]pyridin-5-one derivatives are designed to inhibit specific protein kinases that are critical for cancer cell survival and proliferation. The Met signaling pathway is one such example.
Caption: Simplified representation of the HGF/Met signaling pathway and the point of intervention for a pyrrolopyridine-based inhibitor.
Comparative Summary and Future Directions
The available data, although not from direct head-to-head in vivo comparisons, allows for a preliminary assessment of the potential of the pyrrolo[3,4-b]pyridin-5-one scaffold.
| Compound Class/Derivative | Target(s) | In Vitro Activity | In Vivo Model | Key In Vivo Outcome | Reference |
| Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones | Tubulin (putative) | Significant cytotoxicity against cervical cancer cell lines | Not reported | - | [4] |
| Pyrrolo[3,4-b]pyridin-5-one derivative 1f | Not specified | Potent against MDA-MB-231 breast cancer cells | Not reported | - | [1] |
| Pyrrolopyridine-pyridone Analogue | Met, Flt-3, VEGFR-2 | Potent Met kinase inhibition (IC50 = 1.8 nM) | GTL-16 gastric carcinoma xenograft | Significant antitumor activity | [5] |
The lack of extensive and comparative in vivo data for pyrrolo[3,4-b]pyridin-5-one derivatives highlights a significant gap in the preclinical development of this promising class of compounds. Future research should focus on:
-
Head-to-Head In Vivo Comparisons: Conducting studies that directly compare the efficacy and toxicity of the most potent in vitro candidates in relevant xenograft models.
-
Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the PK/PD properties of lead compounds to optimize dosing regimens and ensure adequate target engagement.
-
Exploration of Different Cancer Models: Evaluating the efficacy of these derivatives in a broader range of cancer models, including orthotopic and patient-derived xenograft (PDX) models, which more accurately reflect the human disease.[6][7]
By systematically addressing these areas, the full therapeutic potential of pyrrolo[3,4-b]pyridin-5-one derivatives can be elucidated, paving the way for the development of novel and effective cancer therapies.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma [mdpi.com]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) analysis of pyrrolo[3,4-b]pyridin-5-ones
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrrolo[3,4-b]pyridin-5-ones
Introduction: The Rising Profile of Pyrrolo[3,4-b]pyridin-5-ones in Drug Discovery
The pyrrolo[3,4-b]pyridin-5-one scaffold is a "privileged" aza-analogue of isoindolin-1-one, a core structure found in various anticancer agents.[1] This heterocyclic system has garnered significant attention in medicinal chemistry, with derivatives demonstrating promising therapeutic potential, particularly as anticancer agents.[1][2] Studies have explored their efficacy against various cancer cell lines, including cervical (SiHa, HeLa, CaSki) and breast (MDA-MB-231, MCF-7) carcinomas, as well as their ability to inhibit specific molecular targets like the cell division cycle 7 (Cdc7) kinase, a key regulator of the cell cycle's S-phase.[1][2][3][4]
Given the therapeutic promise of this scaffold, researchers are increasingly turning to computational methods to accelerate the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a powerful tool in this endeavor. QSAR provides a cost-effective and time-efficient alternative to extensive laboratory testing by establishing a mathematical relationship between the chemical structure of a compound and its biological activity.[5] This guide, authored from the perspective of a Senior Application Scientist, offers a comparative analysis of different QSAR methodologies applied to pyrrolo[3,4-b]pyridin-5-one derivatives, providing researchers with the insights needed to select and implement the most appropriate strategy for their specific research goals.
The Fundamental QSAR Workflow: A Blueprint for Predictive Modeling
At its core, any QSAR study aims to develop a statistically robust model that can predict the biological activity of new or untested compounds.[6] The process is systematic, moving from data collection to rigorous validation to ensure the model is not a result of chance correlation.[7][8] Understanding this workflow is critical to appreciating the nuances of the comparative case studies that follow.
Caption: The general workflow for a QSAR study.
Comparative Analysis of QSAR Models for Pyrrolo[3,4-b]pyridin-5-ones
The choice of QSAR methodology depends heavily on the research question, the nature of the biological data, and the available computational resources. Here, we compare three distinct approaches that have been applied to the pyrrolo[3,4-b]pyridin-5-one scaffold.
Case Study 1: 3D-QSAR (CoMFA/CoMSIA) for Cdc7 Kinase Inhibition
Three-dimensional QSAR (3D-QSAR) methods provide insights into how the steric and electrostatic fields of a molecule influence its interaction with a biological target. A study on pyrrolopyridinone derivatives as Cdc7 inhibitors successfully developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models.[3]
-
Causality: This approach was chosen to understand the 3D spatial requirements for potent Cdc7 inhibition. By aligning the series of compounds and calculating their interaction fields with a probe atom, researchers can generate contour maps that visualize regions where, for instance, bulky groups (steric favorability) or positive charges (electrostatic favorability) would enhance activity.
-
Methodology: The compounds were aligned based on a common substructure. For CoMFA, steric and electrostatic fields were calculated. CoMSIA extended this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting field values were then correlated with the biological activity using Partial Least Squares (PLS) regression.
-
Performance: The study yielded statistically significant models, with the CoMFA model showing a cross-validated q² of 0.633 and a non-cross-validated r² of 0.871. The CoMSIA model had a q² of 0.587 and an r² of 0.757.[3] These values indicate good internal predictivity.
Case Study 2: Docking-Based QSAR for Cdc7 Kinase Inhibition
When the 3D structure of the biological target is known, molecular docking can be a powerful tool. In this approach, docking scores, which estimate the binding affinity between a ligand and its target, are used as molecular descriptors to build a QSAR model.
-
Causality: This method was selected to leverage the known crystal structure of Cdc7 kinase, aiming to create a QSAR model grounded in the specific ligand-receptor interactions. The hypothesis is that calculated binding energies should correlate directly with observed biological activity.
-
Methodology: A series of pyrrolopyridinone derivatives were docked into the active site of Cdc7. Different scoring functions (Grid score and Zou-GB/SA score) were used to calculate binding energies. These scores were then used as the independent variables in a regression analysis against the experimental IC50 values.[4]
-
Performance: The model based on the Zou-GB/SA solvation score demonstrated a superior quality of fit (r² = 0.951) and internal cross-validated predictivity (r_cv² = 0.839) compared to the Grid score-based model (r² = 0.748, r_cv² = 0.712).[4] This suggests that accounting for solvation effects provided a more accurate descriptor for predicting the potency of these Cdc7 inhibitors.
Case Study 3: 2D-QSAR for Cytotoxicity in Cervical Cancer Cell Lines
Unlike 3D-QSAR, 2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological, constitutional, and electronic properties.[8][9] A study on pyrrolo[3,4-b]pyridin-5-ones synthesized via multicomponent reactions performed a QSAR analysis against human cervical carcinoma cell lines.[1][10]
-
Causality: This approach is often used when the precise biological target is unknown or when investigating activity against whole cells (e.g., cytotoxicity). It aims to identify general structural features, such as the presence of specific fragments or overall molecular properties like hydrophobicity, that correlate with the observed activity.
-
Methodology: A series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones were evaluated for cytotoxicity. Molecular descriptors were calculated for each compound, and a model was built to correlate these descriptors with activity.
-
Key Finding: The QSAR study revealed that six-membered rings were the most significant molecular frameworks present in the models for all three cell lines (SiHa, HeLa, and CaSki).[1][10] This provides a direct, actionable insight for chemists: focusing on modifications of or additions to the six-membered ring systems could be a fruitful strategy for enhancing cytotoxic activity.
Quantitative Performance Comparison
To objectively evaluate these different approaches, their statistical performance metrics are summarized below.
| QSAR Model Type | Target/Activity | Key Descriptors | r² (Fit) | q² or r²cv (Internal Validity) | r²pred (External Validity) | Reference |
| 3D-QSAR (CoMFA) | Cdc7 Kinase Inhibition | Steric & Electrostatic Fields | 0.871 | 0.633 | Not Reported | [3] |
| 3D-QSAR (CoMSIA) | Cdc7 Kinase Inhibition | Steric, Electrostatic, etc. | 0.757 | 0.587 | Not Reported | [3] |
| Docking-QSAR | Cdc7 Kinase Inhibition | Zou-GB/SA Score | 0.951 | 0.839 | Validated with test set | [4] |
| 2D-QSAR | Cervical Cancer Cytotoxicity | Fragment-based | Not explicitly reported | Not explicitly reported | Not explicitly reported | [1][10] |
Note: The absence of a reported value does not imply it was not calculated, only that it was not available in the cited abstract or text.
Methodological Deep Dive: A Self-Validating QSAR Protocol
To ensure the development of a robust and predictive QSAR model, adherence to a rigorous, self-validating protocol is paramount.[7][11] The following steps represent best practices in the field.
Experimental Protocol: Building a Validated QSAR Model
-
Data Curation:
-
Assemble a dataset of pyrrolo[3,4-b]pyridin-5-one analogues from literature or internal sources.
-
Ensure consistent biological endpoint data (e.g., all IC50 values from the same assay protocol). Convert activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Draw and standardize all 2D chemical structures.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[5][12]
-
Employ a rational splitting method (e.g., sphere exclusion or activity-based sampling) to ensure both sets span the chemical and biological space of the entire dataset.[12] Random selection is also a common method.[5]
-
-
Descriptor Calculation and Pre-processing:
-
Using computational chemistry software (e.g., CODESSA, PaDEL-Descriptor), calculate a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical).[13][14]
-
Remove constant or near-constant value descriptors.
-
Check for inter-correlation between descriptors and remove highly correlated ones to avoid redundancy.
-
-
Model Generation:
-
Rigorous Model Validation:
-
Internal Validation: Perform leave-one-out cross-validation (LOO-CV) on the training set. A model is generally considered robust if the cross-validated correlation coefficient (q²) is > 0.5.[6][12]
-
Y-Randomization: Randomly shuffle the biological activity data of the training set and re-build the model multiple times. The resulting models should have very low r² and q² values, proving the original model is not due to chance correlation.[6][7]
-
External Validation: Use the model built with the training set to predict the activity of the compounds in the test set. The predictive ability is assessed by the predicted correlation coefficient (r²pred). An r²pred > 0.6 is often considered acceptable.[6][11]
-
From Statistics to Strategy: Interpreting QSAR Models
The ultimate value of a QSAR model lies in its ability to guide the design of new, more potent compounds. The interpretation depends on the model type.
Caption: Interpreting different QSAR models for drug design.
For instance, the 2D-QSAR finding that six-membered rings are crucial for the anticancer activity of pyrrolo[3,4-b]pyridin-5-ones directly suggests that synthetic efforts should focus on modifying these rings.[1] Similarly, the docking-based QSAR on Cdc7 inhibitors can pinpoint specific amino acid residues that form crucial interactions, guiding chemists to add functional groups that can enhance these interactions.[4]
Conclusion
The QSAR analysis of pyrrolo[3,4-b]pyridin-5-ones has been successfully approached from multiple angles, each providing unique and valuable insights. 3D-QSAR and docking-based models offer detailed, target-specific guidance for optimizing ligand-receptor interactions, as demonstrated in the case of Cdc7 kinase inhibitors. Conversely, 2D-QSAR provides a powerful method for elucidating key structural requirements for activities where the target is unknown or complex, such as whole-cell cytotoxicity.
The comparative analysis reveals that there is no single "best" method; rather, the optimal approach is dictated by the specific scientific objective. For researchers in this field, a hybrid strategy may be most effective: using 2D-QSAR for initial screening and identification of important general features, followed by 3D-QSAR or docking-based studies once a specific biological target has been identified. By employing these robust, validated computational models, the path to developing novel and more effective drugs based on the promising pyrrolo[3,4-b]pyridin-5-one scaffold can be navigated with greater speed and precision.
References
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. scispace.com [scispace.com]
- 8. hufocw.org [hufocw.org]
- 9. scribd.com [scribd.com]
- 10. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Structure Activity Relationship (QSAR) and Molecular Docking Study of Some Pyrrolones Antimalarial Agents against Plasmodium Falciparum | Semantic Scholar [semanticscholar.org]
- 17. QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton’s tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a key intermediate in the synthesis of various pharmaceutical compounds, requires meticulous attention to safety protocols.[1][2][3] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research. Our approach is grounded in a thorough understanding of the compound's specific hazards and is designed to be a self-validating system of protection.
Understanding the Hazard Profile of this compound
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. Safety data sheets (SDS) and chemical databases provide the following critical hazard information:
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Prevention of ingestion through contaminated hands or materials. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Avoidance of direct skin contact is paramount. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Mandatory and robust eye protection is required. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Engineering controls and, where necessary, respiratory protection are essential. |
The signal word for this compound is "Warning" . This comprehensive hazard profile dictates a multi-faceted approach to PPE, where each component of the protective ensemble addresses a specific risk.
Core Directive: A Multi-Layered Defense
The cornerstone of our safety philosophy is a multi-layered defense, where each piece of PPE serves a distinct and overlapping function. This ensures that a failure in one layer does not lead to a catastrophic exposure.
Primary Barrier: Skin and Body Protection
Given the skin irritation hazard (H315), direct contact with this compound must be rigorously avoided.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[4] It should be long-sleeved, fully buttoned, and fit properly to cover as much skin as possible.[5] For operations with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Gloves: Disposable nitrile gloves are a suitable initial choice, providing short-term protection against a broad range of chemicals.[5] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for this compound or similar chemical classes. For prolonged handling or in situations with a high risk of exposure, consider double-gloving or using a more robust glove material such as neoprene.[5] Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon contact with the chemical.[5]
-
Footwear and Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[4][5] This prevents accidental skin contact with any spilled material.
The Critical Shield: Eye and Face Protection
The serious eye irritation hazard (H319) necessitates uncompromising eye protection.
-
Safety Glasses and Goggles: At a minimum, safety glasses with side shields that meet the ANSI Z87.1 standard are required.[5] However, for any procedure involving the handling of the solid powder or solutions of this compound, chemical splash goggles are highly recommended to provide a complete seal around the eyes.[4]
-
Face Shield: When there is a risk of splashes, such as during transfers of larger quantities or when a reaction is under pressure, a face shield must be worn in addition to safety glasses or goggles.[4][5] A face shield alone does not provide adequate eye protection.[4]
The Unseen Threat: Respiratory Protection
The potential for respiratory tract irritation (H335) means that engineering controls are the first line of defense.
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.
-
Respirators: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[5] The use of a respirator is subject to a comprehensive respiratory protection program, which includes medical evaluation, fit testing, and training.[5] For this compound, a NIOSH-approved N95 or higher-rated particulate respirator may be appropriate for handling the solid form. For handling solutions or in situations where vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Trust in a safety protocol is built upon its clarity and repeatability. The following step-by-step workflow provides a self-validating system for the safe handling of this compound.
Pre-Operational Checks:
-
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.
-
Inspect PPE: Carefully inspect all PPE for any damage or defects.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood is operating correctly.
Donning PPE Workflow:
Caption: Sequential workflow for donning Personal Protective Equipment.
Handling and Experimental Procedures:
-
All manipulations of solid this compound should be conducted within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
In the event of a spill, follow established laboratory procedures for cleaning up hazardous chemical spills.
Doffing PPE Workflow:
The sequence for removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for doffing Personal Protective Equipment.
Disposal Plan: Responsible Management of Contaminated Materials
Proper disposal of contaminated materials is a critical component of laboratory safety and environmental stewardship.
-
Contaminated PPE: All disposable PPE, including gloves, shoe covers, and any disposable lab coats, that have come into contact with this compound should be considered hazardous waste.
-
Waste Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. As a nitrogen-containing heterocyclic compound, it contributes to nitrogenous waste and should not be disposed of down the drain.[6]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (147739-88-6) at Nordmann - nordmann.global [nordmann.global]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 22.4. Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
